Product packaging for Biotin sulfone(Cat. No.:CAS No. 40720-05-6)

Biotin sulfone

Katalognummer: B196099
CAS-Nummer: 40720-05-6
Molekulargewicht: 276.31 g/mol
InChI-Schlüssel: QPFQYMONYBAUCY-ZKWXMUAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Biotin sulfone is a member of the class of biotins that is biotin sulfoxide with a sulfone group replacing the sulfoxide. It has a role as a metabolite. It is a member of biotins and a sulfone. It is functionally related to a biotin sulfoxide.
This compound has been reported in Trypanosoma brucei with data available.
RN given for (3aS-(3aalpha,4beta,6aalpha))-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O5S B196099 Biotin sulfone CAS No. 40720-05-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQYMONYBAUCY-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124523
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Biotin sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40720-05-6
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40720-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotin sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040720056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOTIN SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Biotin sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Biotin Sulfone from Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of biotin (B1667282) sulfone from biotin. Biotin sulfone, an oxidized metabolite of biotin (Vitamin H), is a molecule of significant interest in various research and development applications, including its use as a competitive inhibitor in biotin-streptavidin binding assays and as a building block in the synthesis of novel biotin analogues for targeted drug delivery. This document details the primary synthetic routes, with a focus on a well-documented oxidation method, and includes experimental protocols and quantitative data to support laboratory application.

Core Synthesis Pathway: Oxidation of Biotin

The conversion of biotin to this compound involves the oxidation of the sulfur atom in the tetrahydrothiophene (B86538) ring of the biotin molecule. This transformation can be achieved using various oxidizing agents. The most direct and well-characterized methods include oxidation with vanadium(V) compounds and peroxy acids like hydrogen peroxide.

Table 1: Summary of Quantitative Data for this compound Synthesis
ParameterVanadium(V) OxidationHydrogen Peroxide Oxidation
Oxidizing Agent Ammonium (B1175870) Metavanadate (NH₄VO₃)Hydrogen Peroxide (H₂O₂)
Solvent WaterGlacial Acetic Acid
Stoichiometry (Biotin:Oxidant) 1:1 (molar ratio)Excess H₂O₂ required
Reaction Temperature WarmRoom Temperature
pH 2.0Acidic
Reported Yield 75%[1]Variable, requires optimization
Reaction Time Not specified, reaction completion monitored17 hours (for sulfoxide (B87167), longer for sulfone)[2]
Purification Method Cation exchange resin, crystallizationCrystallization from water[2]

Experimental Protocols

Primary Method: Oxidation with Vanadium(V)

This protocol is based on a documented procedure for the efficient synthesis of this compound using ammonium metavanadate as the oxidizing agent[1][3].

Materials:

  • d-Biotin

  • Ammonium metavanadate (NH₄VO₃)

  • Deionized water

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Cation exchange resin

  • Ethanol

  • Silica (B1680970) gel for desiccator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 0.2 moles of ammonium metavanadate and 0.2 moles of d-biotin in 20 mL of deionized water.

  • pH Adjustment: Adjust the pH of the solution to 2.0 using a suitable acid (e.g., dilute HCl).

  • Reaction: Gently warm the reaction mixture and stir. The reaction should be allowed to proceed until completion. Monitoring by thin-layer chromatography (TLC) is recommended to track the disappearance of the starting material.

  • Product Isolation: Once the reaction is complete, remove the vanadium ions from the solution by passing it through a cation exchange resin.

  • Crystallization: Concentrate the resulting solution by slow evaporation. Allow the concentrated solution to stand overnight to facilitate the crystallization of a brown crystalline product.

  • Purification: Wash the crystalline product with ethanol.

  • Drying: Dry the purified this compound in a desiccator containing silica gel. The reported yield for this method is 75%.

Alternative Method: Oxidation with Hydrogen Peroxide in Acetic Acid

This method is based on the general principle of oxidizing sulfides to sulfones using peroxy acids. While a specific, optimized protocol for this compound is not extensively detailed in the literature, the following provides a general approach based on the synthesis of biotin sulfoxide. The formation of the sulfone requires an excess of the oxidizing agent and potentially longer reaction times.

Materials:

  • d-Biotin

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: Dissolve d-biotin in glacial acetic acid.

  • Oxidation: Add an excess of 30% hydrogen peroxide to the solution. The reaction can be stirred at room temperature.

  • Monitoring: The progress of the reaction should be monitored by TLC to observe the conversion of biotin first to biotin sulfoxide and subsequently to this compound.

  • Work-up: Once the desired conversion is achieved, the reaction mixture can be concentrated in vacuo.

  • Purification: The crude product can be purified by recrystallization from water or a mixture of water and ethanol. The product, after two crystallizations from water, has been reported to melt at 272-276°C.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from biotin via the vanadium(V) oxidation method.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Biotin d-Biotin Mix Dissolve in Water (pH 2.0) Biotin->Mix Vanadium Ammonium Metavanadate Vanadium->Mix React Warm and Stir Mix->React Ion_Exchange Cation Exchange Resin React->Ion_Exchange Concentrate Evaporate Water Ion_Exchange->Concentrate Crystallize Crystallize Overnight Concentrate->Crystallize Wash_Dry Wash with Ethanol & Dry Crystallize->Wash_Dry Biotin_Sulfone This compound Wash_Dry->Biotin_Sulfone

Caption: Workflow for the synthesis of this compound.

The following diagram illustrates the chemical transformation of biotin to this compound.

Chemical_Reaction Biotin Biotin (C₁₀H₁₆N₂O₃S) Oxidant [O] Biotin->Oxidant Biotin_Sulfone This compound (C₁₀H₁₆N₂O₅S) Oxidant->Biotin_Sulfone Oxidation

Caption: Chemical transformation to this compound.

References

The Natural Occurrence of Biotin Sulfone: An In-depth Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), or vitamin B7, is a water-soluble B vitamin crucial for a range of metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. While the biological roles of biotin are well-documented, the metabolic fate of this essential vitamin is a complex area of ongoing research. One of the key metabolites in biotin catabolism is biotin sulfone, a product of sulfur oxidation of the biotin molecule. This technical guide provides a comprehensive overview of the natural occurrence of this compound as a metabolite, detailing its formation, quantification in biological matrices, and the analytical methodologies employed for its detection.

Metabolic Formation of this compound

Biotin undergoes catabolism through two primary pathways: β-oxidation of its valeric acid side chain and oxidation of the sulfur atom in its thiophene (B33073) ring. This compound is formed through the latter pathway. The sulfur atom in biotin can be progressively oxidized to form biotin d-sulfoxide and biotin l-sulfoxide, and further to this compound.[1] This oxidation process is believed to be catalyzed by cytochrome P450 enzymes in the liver, although the specific isozymes responsible for this biotransformation in mammals have not been definitively identified.[2][3][4][5]

The metabolic pathway leading to the formation of this compound is a key aspect of biotin catabolism. The following diagram illustrates the major steps in this process.

Biotin_Metabolism Biotin Biotin Biotin_d_sulfoxide Biotin_d_sulfoxide Biotin->Biotin_d_sulfoxide Sulfur Oxidation Biotin_l_sulfoxide Biotin_l_sulfoxide Biotin->Biotin_l_sulfoxide Sulfur Oxidation Biotin_sulfone Biotin_sulfone Biotin_d_sulfoxide->Biotin_sulfone Further Oxidation Biotin_l_sulfoxide->Biotin_sulfone Further Oxidation Sample_Prep_Workflow start Urine Sample Collection centrifuge Centrifugation to remove particulates start->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidification Acidification (e.g., with formic acid) supernatant->acidification spe Solid-Phase Extraction (SPE) (e.g., using a mixed-mode cation exchange cartridge) acidification->spe elution Elution of Analytes spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

chemical and physical properties of Biotin sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Biotin (B1667282) Sulfone

Introduction

Biotin sulfone is the fully oxidized metabolite of biotin (Vitamin B7), where the sulfur atom in the thiophene (B33073) ring is oxidized to a sulfone group.[1][2] It is a naturally occurring compound found in human urine and is a key catabolite in biotin metabolism.[3][4][5] While structurally similar to biotin, the oxidation of the sulfur atom significantly alters its chemical and biological properties, particularly its binding affinity for avidin (B1170675). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and applications.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in research settings.

PropertyValueSource
IUPAC Name 5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Molecular Formula C₁₀H₁₆N₂O₅S
Molecular Weight 276.31 g/mol
CAS Number 40720-05-6
Appearance Solid
Solubility DMSO: up to 250 mg/mL (904.78 mM)DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL
Stability Stable for ≥ 4 years when stored at -20°C. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.
Avidin Binding Binds to avidin with a binding ratio of 0.332 compared to biotin.

Biological Role and Metabolism

This compound is a product of the second major pathway of biotin catabolism in mammals. This pathway involves the oxidation of the sulfur atom in the thiophene ring. This process, which occurs in the smooth endoplasmic reticulum, is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP). The oxidation proceeds first to form biotin l-sulfoxide and biotin d-sulfoxide, and then further oxidation yields this compound.

G Biotin Biotin Sulfoxides Biotin d-sulfoxide & Biotin l-sulfoxide Biotin->Sulfoxides Sulfur Oxidation (Endoplasmic Reticulum) Sulfone This compound Sulfoxides->Sulfone Further Oxidation

Biotin Catabolism Pathway to this compound.

As a terminal metabolite, this compound is excreted in the urine. Studies have shown that the urinary excretion of this compound, along with other metabolites like bisnorbiotin (B46279) methyl ketone, increases significantly after the administration of biotin. In individuals at a presumed steady state, this compound accounts for approximately 3.6% of the total biotin excretion.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of biotin. A common method involves the use of hydrogen peroxide in glacial acetic acid.

Protocol: Oxidation of Biotin to this compound

  • Dissolution: Dissolve biotin in glacial acetic acid.

  • Oxidation: Add an excess of hydrogen peroxide to the solution.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 16-17 hours.

  • Isolation: Evaporate most of the glacial acetic acid under vacuum.

  • Purification: The resulting this compound can be purified by recrystallization. For instance, crystallization from methanol (B129727) can yield fine needles.

A more complex, multi-step synthesis of an epi-biotin sulfone derivative from L-cysteine has also been reported, involving key steps like a tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction.

Analytical Methodologies

The analysis of this compound in biological matrices like urine is crucial for metabolic studies. High-Performance Liquid Chromatography (HPLC) is the primary method used for its separation and quantification.

Protocol: Analysis of this compound in Urine by HPLC

  • Sample Preparation: Collect urine samples. For studies involving biotin administration, collect samples before and after intravenous injection of biotin.

  • Chromatographic Separation:

    • Utilize a reversed-phase HPLC system (e.g., a C18 column) to separate biotin and its metabolites.

    • The mobile phase and gradient conditions should be optimized to achieve clear separation of biotin, biotin sulfoxides, and this compound.

  • Detection and Identification:

    • Co-elution: Initially identify the this compound peak by co-elution with an authentic this compound standard.

    • Avidin-Binding Assay: Fractions collected from the HPLC can be subjected to an avidin-binding assay. Although this compound has a weaker affinity for avidin than biotin, this method can be used for detection.

    • Derivatization: For confirmation, derivatize the collected fractions with p-dimethylaminocinnamaldehyde. This reaction produces a characteristic color that can be used for identification.

  • Quantification: Quantify the amount of this compound by comparing its peak area to a standard curve generated from known concentrations of the authentic standard.

G cluster_0 Sample Preparation cluster_1 Analysis Urine Urine Sample Filter Filtration Urine->Filter HPLC Reversed-Phase HPLC Filter->HPLC Fraction Fraction Collection HPLC->Fraction Assay Avidin-Binding Assay or Derivatization Fraction->Assay Quant Quantification Assay->Quant

Workflow for the Analysis of this compound.

Applications in Research

Despite its reduced affinity for avidin, this compound has found utility in specific research applications. Its weaker binding allows for more controlled or reversible interactions in certain contexts. For example, this compound has been successfully used as a tool to immobilize synthetic oligosaccharides onto avidin-coated surfaces. This application was instrumental in the development of assays for detecting anti-Candida albicans antibodies. The relationship between biotin and its oxidized forms in terms of avidin binding is a key consideration for such applications.

G Avidin Avidin Biotin Biotin Biotin->Avidin Strongest Binding Sulfoxides Biotin Sulfoxides Sulfoxides->Avidin Weaker Binding Sulfone This compound Sulfone->Avidin Weakest Binding (Ratio: 0.332)

Relative Avidin Binding Affinity.

Conclusion

This compound is an important metabolite in the catabolism of biotin. Its distinct chemical properties, particularly its altered affinity for avidin, differentiate it from its parent compound. Understanding its formation, characteristics, and analytical methodologies is vital for researchers in nutrition, biochemistry, and drug development. The protocols and data presented in this guide offer a foundational resource for professionals working with biotin and its metabolites, enabling more accurate studies of biotin metabolism and facilitating novel applications for biotin analogs.

References

The Discovery and Initial Characterization of Biotin Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) sulfone, a key metabolite of biotin (Vitamin B7), has garnered interest in the scientific community for its biological presence and potential, yet underexplored, physiological roles. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of biotin sulfone. It is designed to serve as a foundational resource for researchers in biochemistry, drug development, and nutritional sciences, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.

Introduction

Biotin is an essential water-soluble vitamin that functions as a cofactor for five carboxylase enzymes crucial for fatty acid synthesis, gluconeogenesis, and amino acid catabolism[1][2][3]. The metabolism of biotin leads to the formation of several catabolites, including this compound, which is formed through the oxidation of the sulfur atom in the thiophane ring of biotin[4][5]. This oxidation occurs in the smooth endoplasmic reticulum and is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). First identified as a natural metabolite in human urine, this compound's biological significance is an active area of investigation. While its direct role in cellular signaling is not yet fully elucidated, the pathways modulated by its parent compound, biotin, provide a critical context for its potential activities. This guide summarizes the current knowledge on this compound, from its chemical synthesis to its biological context.

Physicochemical Properties and Quantitative Data

This compound's physical and chemical characteristics are essential for its study and application in research.

PropertyValueReference
Molecular FormulaC10H16N2O5S
Molecular Weight276.31 g/mol
CAS Number40720-05-6
AppearanceWhite crystalline solidInferred from biotin
SolubilitySoluble in DMSO (50 mg/mL, 180.96 mM with sonication)
In vivo formulation2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (with sonication)
Urinary Excretion of Biotin and its Metabolites in Healthy Adults

The following table presents the relative urinary excretion of biotin and its major metabolites, highlighting the contribution of this compound to the total avidin-binding substances excreted.

MetabolitePercentage of Total Urinary ExcretionReference
Biotin~50%
Bisnorbiotin13-23%
Biotin-d,l-sulfoxide5-13%
Bisnorbiotin methyl ketone3-9%
This compound 1-3%

Following intravenous administration of 18.5 µmol of biotin to healthy adults, the urinary excretion of this compound increased 21-fold, from a baseline of 0.2 nmol/h to 4.2 nmol/h. At a presumed steady state, this compound accounted for 3.6% of the total biotin excretion.

Experimental Protocols

Synthesis of d-Biotin Sulfone

This protocol is adapted from the general principle of oxidizing biotin to this compound using a peracid, as described for the synthesis of related compounds.

Materials:

  • d-Biotin

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Dissolve d-biotin in a minimal amount of a suitable solvent like a mixture of DCM and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (2.2 equivalents) in DCM dropwise to the biotin solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure d-biotin sulfone.

  • Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.

Quantification of this compound in Urine by HPLC-Avidin Binding Assay

This method is based on the protocol described for the analysis of biotin and its metabolites in human urine.

Materials:

  • Urine sample

  • Solid-phase extraction (C18) cartridges

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724)

  • Avidin-coated microplates

  • HRP-labeled biotin

  • TMB substrate

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation: Acidify the urine sample with TFA and pass it through a pre-conditioned C18 solid-phase extraction cartridge. Wash the cartridge with water and elute the biotin and its metabolites with methanol. Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

  • HPLC Separation: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Fraction Collection: Collect fractions corresponding to the retention time of this compound, as determined by running an authentic standard.

  • Avidin-Binding Assay:

    • Add the collected fractions to avidin-coated microplate wells.

    • Add a known amount of HRP-labeled biotin to each well. This compound in the sample will compete with the HRP-labeled biotin for binding to avidin.

    • Incubate and then wash the wells to remove unbound reagents.

    • Add TMB substrate and measure the absorbance at the appropriate wavelength.

    • Quantify the amount of this compound by comparing the signal to a standard curve generated with known concentrations of this compound.

Biological Context and Signaling Pathways

This compound is a product of biotin metabolism. While its specific biological activities are not well-defined, understanding the metabolic pathway of biotin and the signaling cascades it influences is crucial for contextualizing the potential roles of this compound.

Biotin Metabolism

Biotin undergoes catabolism through two primary pathways: β-oxidation of its valeric acid side chain and oxidation of the sulfur atom in the thiophene (B33073) ring. The latter leads to the formation of biotin-l-sulfoxide, biotin-d-sulfoxide, and ultimately this compound.

Biotin_Metabolism Biotin Biotin Sulfur_Oxidation Sulfur Oxidation (Smooth Endoplasmic Reticulum, NADP+ dependent) Biotin->Sulfur_Oxidation Beta_Oxidation β-Oxidation of Valeric Acid Side Chain Biotin->Beta_Oxidation Combined_Oxidation Combined Oxidation Biotin->Combined_Oxidation Biotin_Sulfoxide Biotin-d,l-sulfoxide Sulfur_Oxidation->Biotin_Sulfoxide Biotin_Sulfone This compound Biotin_Sulfoxide->Biotin_Sulfone Further Oxidation Bisnorbiotin Bisnorbiotin Beta_Oxidation->Bisnorbiotin Bisnorbiotin_Sulfone Bisnorthis compound Combined_Oxidation->Bisnorbiotin_Sulfone

Caption: Metabolic pathways of biotin leading to the formation of this compound and other catabolites.

Biotin-Modulated Signaling Pathways

Biotin has been shown to modulate several intracellular signaling pathways that are critical for cellular metabolism and gene expression. The active form of biotin, biotinyl-AMP, can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway is known to influence the expression of genes involved in biotin transport and metabolism. Additionally, biotin deficiency has been linked to the activation of the transcription factor NF-κB. It is plausible that this compound, as a metabolite, may have some, albeit likely weaker, interaction with these pathways.

Biotin_Signaling cluster_Biotin Biotin cluster_sGC sGC-cGMP-PKG Pathway cluster_Gene_Expression Gene Expression cluster_NFkB NF-κB Pathway Biotinyl_AMP Biotinyl-AMP sGC Soluble Guanylate Cyclase (sGC) Biotinyl_AMP->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Gene_Expression_Node Expression of Biotin Transporters (SMVT) and Metabolism Genes PKG->Gene_Expression_Node regulates Biotin_Deficiency Biotin Deficiency NFkB_Activation NF-κB Activation Biotin_Deficiency->NFkB_Activation leads to Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response mediates

Caption: Signaling pathways modulated by biotin, which may be relevant for understanding the potential biological context of this compound.

Conclusion

This compound is a naturally occurring metabolite of biotin, formed through the oxidation of its sulfur atom. Its presence in human urine has been quantitatively established, and laboratory synthesis protocols are available. While the direct biological functions and signaling interactions of this compound remain an area for future investigation, the well-documented metabolic and signaling pathways of its precursor, biotin, provide a strong framework for hypothesizing its potential roles. This guide offers a consolidated resource of the current knowledge on this compound, intended to facilitate further research into this intriguing molecule and its potential impact on human health and disease.

References

The Biological Role of Biotin Sulfone in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) sulfone, an oxidized metabolite of biotin, has been identified in human urine, indicating its formation through endogenous metabolic pathways. While the essential role of biotin as a coenzyme for carboxylases in central metabolism is well-established, the specific biological function of biotin sulfone remains largely uncharted territory. This technical guide synthesizes the current understanding of this compound, from its metabolic origin to its known biochemical properties. It provides a comprehensive overview of biotin metabolism, details the catabolic pathways leading to this compound formation, and presents the available quantitative data. Furthermore, this guide includes detailed experimental protocols relevant to the study of biotin metabolism, which can be adapted for future investigations into the potential, yet unconfirmed, roles of this compound in cellular processes, including a speculative role in gene expression.

Introduction: The Central Role of Biotin in Cellular Metabolism

Biotin, also known as vitamin B7, is a water-soluble vitamin that is indispensable for all domains of life.[1][2] Its primary and most well-understood function is to act as a covalently attached prosthetic group for a class of enzymes known as biotin-dependent carboxylases.[3][4] These enzymes catalyze the incorporation of bicarbonate as a carboxyl group onto various substrates, a critical step in numerous metabolic pathways.[3]

In mammals, there are five essential biotin-dependent carboxylases:

  • Acetyl-CoA Carboxylase 1 and 2 (ACC1, ACC2): Catalyze the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.

  • Pyruvate (B1213749) Carboxylase (PC): Converts pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the citric acid cycle and is crucial for gluconeogenesis.

  • Propionyl-CoA Carboxylase (PCC): Catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA, a vital step in the catabolism of odd-chain fatty acids and certain amino acids.

  • 3-Methylcrotonyl-CoA Carboxylase (MCC): Involved in the breakdown of the amino acid leucine.

Given the central role of these enzymes, biotin is fundamental to the regulation of glucose, lipid, and amino acid metabolism.

The Metabolic Fate of Biotin: Catabolism to this compound

While biotin is crucial for cellular function, it undergoes catabolism to various metabolites that are ultimately excreted. The metabolic breakdown of biotin occurs primarily through two pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophene (B33073) ring.

This compound is a product of the latter pathway. The sulfur atom of biotin can be progressively oxidized to form d-biotin-l-sulfoxide, d-biotin-d-sulfoxide, and finally, this compound. This oxidation process is thought to occur in the smooth endoplasmic reticulum.

Quantitative Data on this compound

To date, the quantitative analysis of this compound has been primarily focused on its excretion in human urine. These studies confirm its status as a metabolic end-product.

ParameterValueReference
Basal Urinary Excretion 0.2 nmol/h
Urinary Excretion after 18.5 µmol Biotin Administration 4.2 nmol/h (a 21-fold increase)
Percentage of Total Biotin Excretion (Steady State) 3.6%
Percentage of Total Biotin Excretion (Pharmacologic Doses) 1-3%

The Biological Role of this compound: A Catabolite with Unexplored Potential

Current scientific literature predominantly classifies this compound as a biologically inactive catabolite destined for excretion. There is a lack of evidence to suggest that this compound functions as a cofactor for enzymes, an inhibitor of biotin-dependent pathways, or a signaling molecule.

However, a review on the regulation of gene expression by biotin raises the intriguing possibility that biotin metabolites, previously dismissed as "metabolic waste," may possess biotin-like activities in this context. This hypothesis remains to be experimentally validated for this compound. Given that biotin itself has been shown to influence the expression of genes involved in glucose metabolism, cytokine production, and cellular biotin homeostasis, the potential for its metabolites to have similar roles warrants further investigation.

Experimental Protocols for Investigating Biotin Metabolism

While specific protocols for studying the biological role of this compound are not established, methodologies for investigating biotin metabolism in general can be adapted.

Analysis of Biotin and its Metabolites in Biological Fluids

This protocol is based on High-Performance Liquid Chromatography (HPLC) coupled with an avidin-binding assay.

Objective: To quantify biotin and its metabolites, including this compound, in urine or plasma.

Methodology:

  • Sample Preparation: Urine samples are centrifuged to remove particulate matter. Plasma samples may require protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.

  • HPLC Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed to separate biotin and its metabolites based on their polarity.

    • Detection: A UV detector can be used, but for higher sensitivity and specificity, fractions are collected for a post-column avidin-binding assay.

  • Avidin-Binding Assay:

    • Collected HPLC fractions are incubated with a known amount of [³H]-biotin and streptavidin.

    • The unbound [³H]-biotin is separated from the streptavidin-bound fraction (e.g., by size-exclusion chromatography or filtration).

    • The amount of biotin or its metabolites in each fraction is determined by the degree of displacement of [³H]-biotin from streptavidin, measured by scintillation counting.

  • Standard Curve: A standard curve is generated using known concentrations of biotin, this compound, and other metabolites to quantify their amounts in the biological samples.

In Vitro Enzyme Inhibition Assay

This protocol can be adapted to test the inhibitory potential of this compound on biotin-dependent carboxylases.

Objective: To determine if this compound acts as a competitive or non-competitive inhibitor of a specific biotin-dependent carboxylase (e.g., pyruvate carboxylase).

Methodology:

  • Enzyme Source: Purified recombinant biotin-dependent carboxylase or a cell lysate containing the enzyme can be used.

  • Assay Principle: The activity of the carboxylase is measured by the incorporation of [¹⁴C]-bicarbonate into the non-volatile product.

  • Reaction Mixture: The reaction mixture contains the enzyme, its substrate (e.g., pyruvate for PC), ATP, Mg²⁺, and [¹⁴C]-bicarbonate in a suitable buffer.

  • Inhibition Study:

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is initiated by the addition of the enzyme.

    • The reaction is stopped after a defined time by adding an acid (e.g., trichloroacetic acid), which also removes the unreacted [¹⁴C]-bicarbonate as ¹⁴CO₂.

  • Quantification: The amount of [¹⁴C] incorporated into the acid-stable product is measured by scintillation counting.

  • Data Analysis: Enzyme kinetics (e.g., Michaelis-Menten and Lineweaver-Burk plots) are analyzed to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Conclusion and Future Directions

This compound is an established metabolite of biotin, formed through the oxidation of its sulfur moiety. The current body of scientific evidence strongly indicates that its primary biological role is that of a catabolic product destined for urinary excretion. While the possibility of a more subtle role in processes such as gene regulation has been raised, this remains a speculative area requiring direct experimental investigation.

For researchers in drug development, the apparent biological inertness of this compound suggests it is unlikely to be a direct target for therapeutic intervention. However, its formation and excretion could serve as a biomarker for biotin turnover and metabolism. Future research efforts could be directed towards:

  • Investigating the cellular uptake of this compound: Does it enter cells, and if so, by what mechanism?

  • Assessing the effect of this compound on gene expression: Does it influence the transcription of biotin-dependent genes or other metabolic pathways?

  • Exploring the enzymatic landscape: Are there enzymes that can reduce this compound back to biotin or other metabolites?

A deeper understanding of the complete lifecycle of biotin and its metabolites will provide a more nuanced picture of the intricate metabolic network governed by this essential vitamin.

References

Solubility Profile of Biotin Sulfone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Biotin (B1667282) sulfone, a key metabolite of Biotin (Vitamin B7). Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and contextualizes the relevance of Biotin sulfone in biochemical research.

Introduction to this compound

This compound is the product of the oxidation of the sulfur atom in the thiophane ring of biotin. As a primary metabolite of biotin, it is naturally present in biological systems and has been identified in human urine[1][2][3]. While the biological roles of biotin as a cofactor for carboxylases and in gene regulation are well-established, the specific signaling functions of this compound are less understood. However, its distinct physicochemical properties, including its solubility, are of significant interest for its use as a research tool, particularly in the development of biochemical assays and as a reference standard in metabolic studies. For instance, this compound has been utilized for the immobilization of oligosaccharides on avidin-coated surfaces to study antibody reactivity[4].

Quantitative Solubility Data

The solubility of a compound is a critical parameter that influences its handling, formulation, and biological activity. The following tables summarize the available quantitative solubility data for this compound in various organic and aqueous solvent systems. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. The data presented here are derived from various sources and may reflect different experimental conditions.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Method/Notes
Dimethyl Sulfoxide (DMSO)50[5]180.96Sonication recommended
Dimethyl Sulfoxide (DMSO)250904.78Ultrasonic treatment may be needed

Table 2: Solubility of this compound in Aqueous Systems

Solvent SystemSolubility (mg/mL)Molar Solubility (mM)Method/Notes
Water (Predicted)16.1 g/L (16.1 mg/mL)~58.3ALOGPS prediction
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08≥ 7.53Clear solution; for in vivo formulation
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08≥ 7.53Clear solution; for in vivo formulation

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for the reliable application of this compound in research. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.

Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent, which is a measure of its intrinsic solubility.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Water, Phosphate Buffered Saline (PBS), Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the clear filtrate using a validated HPLC or LC-MS method to determine the concentration of dissolved this compound. A standard curve of this compound should be prepared in the same solvent to ensure accurate quantification.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Kinetic Solubility Assay using Turbidimetry (Nephelometry)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate, which indicates that the solubility limit has been exceeded, is detected by measuring the light scattering (turbidity) of the solution using a nephelometer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 384-well microplates

  • Automated liquid handler (recommended)

  • Nephelometer plate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 384-well plate, perform a serial dilution of the this compound stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume of each DMSO dilution to a corresponding well of another 384-well plate containing the aqueous buffer. This step should be performed rapidly and consistently to induce precipitation. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitate formation.

  • Measurement: Measure the turbidity of each well using a nephelometer. The instrument measures the intensity of light scattered by the suspended particles.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in the nephelometric signal is observed compared to the background.

Visualization of Relevant Pathways and Workflows

To provide a clearer understanding of the context and application of this compound's solubility, the following diagrams have been generated.

Biotin_Catabolism Biotin Biotin beta_oxidation β-Oxidation of Valeric Acid Side Chain Biotin->beta_oxidation sulfur_oxidation Sulfur Oxidation Biotin->sulfur_oxidation Bisnorbiotin (B46279) Bisnorbiotin beta_oxidation->Bisnorbiotin Biotin_sulfoxide Biotin Sulfoxide sulfur_oxidation->Biotin_sulfoxide Tetranorbiotin Tetranorbiotin Bisnorbiotin->Tetranorbiotin Bisnorbiotin_sulfone Bisnorthis compound Bisnorbiotin->Bisnorbiotin_sulfone Biotin_sulfone This compound Biotin_sulfoxide->Biotin_sulfone Biotin_sulfone->Bisnorbiotin_sulfone

Caption: Metabolic pathway of Biotin catabolism leading to this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify concentration by HPLC/LC-MS E->F Result Determine Thermodynamic Solubility F->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. The compiled data and detailed experimental protocols offer valuable resources for researchers working with this important metabolite. The provided diagrams illustrate both the biological context of this compound formation and a practical workflow for its solubility assessment. Further research to expand the quantitative solubility data in a wider range of solvents and to elucidate the specific biological functions of this compound is encouraged.

References

Stability of Biotin Sulfone Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) sulfone, a primary metabolite of biotin (Vitamin B7), is formed through the oxidation of the sulfur atom in the thiophane ring. Understanding its stability across a range of pH conditions is critical for researchers in drug development and metabolic studies, as pH can significantly influence the shelf-life, bioavailability, and degradation pathways of small molecules. This technical guide provides a comprehensive overview of the stability of biotin sulfone, outlines a detailed experimental protocol for its assessment, and presents a framework for data interpretation. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information on the stability of biotin and general principles of forced degradation studies to offer a robust framework for its evaluation.

Introduction to this compound and its Chemical Stability

Biotin is a water-soluble B-vitamin that plays a crucial role as a coenzyme in various metabolic pathways, including fatty acid synthesis and gluconeogenesis.[1] In vivo, the sulfur atom of biotin's thiophane ring can be oxidized to form biotin-l-sulfoxide, biotin-d-sulfoxide, and subsequently, this compound.[1][2] This metabolic conversion underscores the importance of understanding the physicochemical properties of this compound, particularly its stability.

The stability of a compound is its ability to resist chemical change or physical degradation under various environmental conditions. For a molecule like this compound, pH is a critical factor that can induce hydrolytic degradation. Generally, biotin itself is known to be stable in moderately acidic and neutral aqueous solutions but exhibits reduced stability in alkaline conditions, specifically at a pH above 9.[3] Forced degradation studies on biotin have indicated its susceptibility to degradation under strong acidic (2.5 M HCl) and alkaline (3 M NaOH) conditions, with greater stability observed under neutral hydrolytic conditions. While direct and extensive studies on this compound are scarce, one study noted that very little degradation of this compound was observed in a bacterial particulate system, suggesting it is a relatively stable entity.

Quantitative Data on this compound Stability

pH ConditionTemperature (°C)Duration (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Percent Degradation (%)Degradation Rate Constant (k) (if applicable)Half-life (t½) (if applicable)
Acidic
0.1 M HCl6024100Data PointCalculatedCalculatedCalculated
0.1 M HCl6048100Data PointCalculatedCalculatedCalculated
1 M HCl6024100Data PointCalculatedCalculatedCalculated
Neutral
Purified Water (pH ~7)6024100Data PointCalculatedCalculatedCalculated
Purified Water (pH ~7)6048100Data PointCalculatedCalculatedCalculated
Alkaline
0.1 M NaOH6024100Data PointCalculatedCalculatedCalculated
0.1 M NaOH6048100Data PointCalculatedCalculatedCalculated
1 M NaOH6024100Data PointCalculatedCalculatedCalculated

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocol: Forced Degradation Study of this compound

The following is a detailed methodology for conducting a forced degradation study to assess the stability of this compound under different pH conditions. This protocol is based on established guidelines for such studies.

3.1. Materials and Reagents

  • This compound reference standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Potassium Phosphate (B84403) monobasic, analytical grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Thermostatically controlled water bath or oven

3.2. Preparation of Solutions

  • Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acidic Solution (0.1 M and 1 M HCl): Prepare by diluting concentrated HCl with purified water.

  • Alkaline Solution (0.1 M and 1 M NaOH): Prepare by dissolving NaOH pellets in purified water.

  • Neutral Solution: Use purified water.

  • Buffer Solutions: Prepare a phosphate buffer (e.g., 10 mM) and adjust the pH to a desired value (e.g., pH 3) for the mobile phase.

3.3. Forced Degradation Procedure

  • Sample Preparation: For each pH condition, transfer a known volume of the this compound stock solution into separate reaction vessels. Add the respective stress agent (0.1 M HCl, 1 M HCl, purified water, 0.1 M NaOH, or 1 M NaOH) to achieve a final desired concentration of this compound (e.g., 100 µg/mL).

  • Stress Conditions:

    • Place the vessels in a thermostatically controlled environment (e.g., a water bath at 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization and Dilution:

    • Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a concentration suitable for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples and keep it under refrigeration to prevent degradation.

3.4. HPLC Analysis

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 200 nm (as biotin and its derivatives have poor UV absorbance at higher wavelengths).

    • Injection Volume: 20 µL.

  • Analysis: Inject the prepared samples into the HPLC system. The peak area of this compound will be used to quantify its concentration. The appearance of new peaks will indicate the formation of degradation products.

3.5. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

  • Determine the percentage of degradation.

  • If applicable, calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the stability assessment of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution sample_prep Prepare Samples for each pH Condition stock->sample_prep stress_solutions Prepare Stress Solutions (Acid, Base, Neutral) stress_solutions->sample_prep incubation Incubate at Controlled Temperature sample_prep->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling neutralize Neutralize and Dilute - Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Data Analysis and Interpretation hplc->data_analysis

Workflow for assessing the pH stability of this compound.

Conclusion

The stability of this compound under various pH conditions is a critical parameter for its handling, formulation, and interpretation in biological studies. Although specific quantitative data is limited, the provided technical guide offers a robust framework for researchers to conduct their own stability assessments. By following the detailed experimental protocol and utilizing the structured data presentation, scientists and drug development professionals can generate reliable data to understand the degradation profile of this compound. The general stability of the parent compound, biotin, suggests that this compound is likely to be relatively stable in neutral and moderately acidic conditions, with potential for increased degradation under strongly alkaline or acidic environments. Further research is warranted to populate the quantitative data table and to identify any potential degradation products.

References

Methodological & Application

Application Notes and Protocols for Oligosaccharide Immobilization Using Biotin Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of oligosaccharides onto solid surfaces is a cornerstone technique in glycobiology and related fields, enabling the study of carbohydrate-protein interactions, the development of glycan arrays, and the creation of novel diagnostic and therapeutic tools. The high-affinity interaction between biotin (B1667282) and streptavidin is a widely utilized strategy for achieving stable and oriented immobilization of biomolecules. This document provides detailed application notes and protocols for the use of biotin sulfone, a derivative of biotin, for the covalent conjugation and subsequent immobilization of oligosaccharides onto streptavidin-coated surfaces.

This compound offers an alternative to traditional biotinylation reagents. While its binding affinity to streptavidin is lower than that of biotin, this property can be advantageous in specific applications where controlled or reversible binding might be desired. This document will detail the chemical principles, experimental procedures, and relevant data for employing this compound in your research.

Data Presentation

The selection of the biotin derivative for immobilization can significantly impact the stability and density of the immobilized oligosaccharide. The following table summarizes a key quantitative comparison between biotin and this compound in their interaction with streptavidin.

ParameterBiotinThis compoundReference
Relative Binding Affinity to Streptavidin 100%33.2%[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the immobilization of oligosaccharides using this compound. The overall workflow involves the chemical modification of the oligosaccharide to introduce a reactive aldehyde group, followed by conjugation with a this compound derivative containing a hydrazide functional group, and finally, immobilization onto a streptavidin-coated surface.

Protocol 1: Oxidation of Oligosaccharides to Generate Aldehyde Groups

This protocol describes the mild oxidation of cis-diol groups in sugar residues to form reactive aldehyde groups, which are necessary for conjugation with hydrazide-containing molecules.

Materials:

  • Oligosaccharide sample

  • Sodium meta-periodate (NaIO₄)

  • 100 mM Sodium Acetate Buffer, pH 5.5

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Ice bath

Procedure:

  • Dissolve the oligosaccharide sample in cold 100 mM Sodium Acetate Buffer, pH 5.5, to a final concentration of 1-5 mg/mL.

  • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate Buffer, pH 5.5. Keep the solution on ice and protected from light.

  • Add an equal volume of the 20 mM sodium meta-periodate solution to the oligosaccharide solution.

  • Incubate the reaction mixture on ice (0-4°C) for 30 minutes in the dark.

  • To remove excess periodate, pass the reaction mixture through a desalting column pre-equilibrated with 50-100 mM Sodium Phosphate Buffer, pH 7.0-7.5.

  • Collect the fractions containing the oxidized oligosaccharide. The sample is now ready for conjugation.

Protocol 2: Conjugation of Oxidized Oligosaccharides with this compound Hydrazide

This protocol details the covalent linkage of the aldehyde-containing oligosaccharide with this compound hydrazide to form a stable hydrazone bond.

Materials:

  • Oxidized oligosaccharide solution (from Protocol 1)

  • This compound hydrazide (requires synthesis or custom order)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 50-100 mM Sodium Phosphate Buffer, pH 7.0-7.5

  • Reaction tubes

  • Dialysis tubing or desalting column for purification

Procedure:

  • Prepare a 25-50 mM stock solution of this compound hydrazide in anhydrous DMSO.

  • Add the this compound hydrazide stock solution to the oxidized oligosaccharide solution to achieve a final concentration of 5-10 mM.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purify the this compound-conjugated oligosaccharide by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column to remove unreacted this compound hydrazide.

  • The purified this compound-tagged oligosaccharide is now ready for immobilization.

Protocol 3: Immobilization of this compound-Tagged Oligosaccharides on Streptavidin-Coated Surfaces

This protocol describes the final step of capturing the this compound-tagged oligosaccharide onto a streptavidin-coated solid support, such as a microplate, biosensor, or beads.

Materials:

  • This compound-tagged oligosaccharide solution

  • Streptavidin-coated surface (e.g., 96-well plate, SPR sensor chip, magnetic beads)

  • Binding/Washing Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 1% BSA)

  • Incubation chamber

Procedure:

  • Wash the streptavidin-coated surface three times with Binding/Washing Buffer to remove any preservatives.[2]

  • Prepare a dilution series of the this compound-tagged oligosaccharide in Binding/Washing Buffer. The optimal concentration will depend on the application and should be determined empirically (a starting range of 0.1 - 10 µg/mL is recommended).

  • Add the this compound-tagged oligosaccharide solution to the streptavidin-coated surface.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Wash the surface three to five times with Binding/Washing Buffer to remove any unbound oligosaccharide.

  • (Optional) Block any remaining non-specific binding sites on the surface by incubating with Blocking Buffer for 30-60 minutes at room temperature.

  • Wash the surface three times with Binding/Washing Buffer.

  • The surface is now functionalized with immobilized oligosaccharides and is ready for use in downstream applications such as protein binding assays.

Visualizations

Diagram 1: Chemical Structure of this compound

G Chemical Structure of this compound cluster_biotin_sulfone BiotinSulfone

Caption: Chemical structure of this compound.

Diagram 2: Experimental Workflow for Oligosaccharide Immobilization

G Workflow for Oligosaccharide Immobilization using this compound Oligosaccharide Oligosaccharide (with cis-diols) OxidizedOligo Oxidized Oligosaccharide (with aldehyde groups) Oligosaccharide->OxidizedOligo  NaIO₄ Oxidation ConjugatedOligo This compound-Tagged Oligosaccharide OxidizedOligo->ConjugatedOligo BiotinSulfoneHydrazide This compound Hydrazide BiotinSulfoneHydrazide->ConjugatedOligo ImmobilizedOligo Immobilized Oligosaccharide ConjugatedOligo->ImmobilizedOligo  Immobilization StreptavidinSurface Streptavidin-Coated Surface StreptavidinSurface->ImmobilizedOligo

Caption: Step-by-step workflow for immobilizing oligosaccharides.

Diagram 3: Signaling Pathway - this compound-Streptavidin Interaction

G Interaction of this compound-Tagged Oligosaccharide with Streptavidin Oligosaccharide Oligosaccharide BiotinSulfone This compound Oligosaccharide->BiotinSulfone Covalent Linkage (Hydrazone Bond) Streptavidin Streptavidin BiotinSulfone->Streptavidin Non-covalent Binding ImmobilizedComplex Immobilized Oligosaccharide-Streptavidin Complex

Caption: Interaction between this compound-oligosaccharide and streptavidin.

References

Application Notes and Protocols for Site-Specific Peptide Labeling with Biotin-Allyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the site-specific labeling of peptides using biotin-allyl sulfone. This method offers a precise way to conjugate biotin (B1667282) to cysteine residues, enabling advanced studies in proteomics, drug discovery, and diagnostics. For broader application, a standard protocol for amine-reactive biotinylation is also included.

Introduction to Peptide Biotinylation

Biotinylation is the process of covalently attaching biotin to a molecule, such as a peptide or protein. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) is widely exploited for the detection, purification, and immobilization of biomolecules. While traditional methods often target primary amines (N-terminus and lysine (B10760008) side chains), leading to multiple and sometimes randomly distributed labels, site-specific techniques provide greater control over the conjugation site, preserving the peptide's biological activity and function.

One such advanced method involves the use of water-soluble biotin-allyl sulfones, which react specifically with thiol groups on cysteine residues. This approach allows for precise, stoichiometric labeling and even enables sequential, dual labeling of peptides at different pH conditions.

Application Notes: Site-Specific Labeling with Biotin-Allyl Sulfone

Biotin-allyl sulfone reagents offer a powerful tool for the site-specific modification of peptides. The reaction proceeds via a Michael addition of a thiol group to the allyl sulfone, providing a stable thioether linkage.

Key Advantages:

  • Site-Specificity: Targets cysteine residues, allowing for precise control over the biotinylation site. This is particularly useful for peptides where the N-terminus or lysine residues are critical for function.

  • Mild Reaction Conditions: The labeling reaction occurs in an aqueous solution under mild pH conditions, preserving the peptide's structure and function.

  • Dual Labeling Potential: Allyl sulfones possess multiple reactive sites, enabling the sequential conjugation of two different thiol-containing molecules by adjusting the pH.[1][2][3][4] This allows for the attachment of both a biotin tag for purification and a fluorescent probe for detection to the same peptide.[1]

  • Stable Linkage: The resulting thioether bond is highly stable, ensuring the integrity of the labeled peptide throughout experimental procedures.

Quantitative Data Summary

The following table summarizes the reported labeling efficiencies and yields for peptide and protein modification using biotin-allyl sulfone.

BiomoleculeLabeling ReagentYield/Labeling EfficiencyReference
InsulinBiotin-allyl sulfone28% yield (purified product)
SH-GFPBiotin-allyl sulfone91% immobilization on streptavidin agarose

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Cysteine-Containing Peptide with Biotin-Allyl Sulfone

This protocol describes the site-specific biotinylation of a peptide containing a free cysteine residue using a biotin-allyl sulfone reagent.

Materials:

  • Cysteine-containing peptide

  • Biotin-allyl sulfone

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.8

  • Purification system (e.g., HPLC, streptavidin affinity chromatography)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds that need to be labeled, they must first be reduced using a suitable reducing agent (e.g., TCEP) and the reducing agent subsequently removed.

  • Biotin-Allyl Sulfone Preparation: Dissolve the biotin-allyl sulfone in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Labeling Reaction:

    • Add the biotin-allyl sulfone stock solution to the peptide solution at a molar excess (typically 5-20 fold) of the labeling reagent to the peptide.

    • For single labeling, incubate the reaction mixture at room temperature for 2-24 hours at pH 7.8.

    • The progress of the reaction can be monitored by LC-MS.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to consume the excess biotin-allyl sulfone.

  • Purification: Purify the biotinylated peptide from excess labeling reagent and unlabeled peptide using reverse-phase HPLC or streptavidin affinity chromatography.

Protocol 2: General Amine-Reactive Biotinylation of Peptides

This protocol is for the general biotinylation of peptides at the N-terminus and lysine side chains using an NHS-ester of biotin.

Materials:

  • Peptide with free primary amines

  • Biotin-NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, dialysis, or gel filtration)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.

  • Biotin-NHS Ester Preparation: Immediately before use, dissolve the Biotin-NHS ester in a water-miscible organic solvent like DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the biotin-NHS ester solution to the peptide solution. A 10:1 to 20:1 molar ratio of biotin to peptide is typically used.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted biotin-NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess non-reacted biotin by dialysis, gel filtration, or HPLC.

Visualizations

Experimental Workflow for Site-Specific Biotinylation

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Dissolve Cysteine-Peptide in Reaction Buffer (pH 6.0) Mix Mix Peptide and Biotin-Allyl Sulfone Peptide->Mix Biotin Prepare Biotin-Allyl Sulfone Stock Solution Biotin->Mix Incubate1 Incubate at RT (First Labeling Step) Mix->Incubate1 AdjustpH Adjust pH to 8.0 (for dual labeling) Incubate1->AdjustpH Dual Labeling Path Quench Quench Reaction (Optional) Incubate1->Quench Single Labeling Path Incubate2 Incubate at RT (Second Labeling Step) AdjustpH->Incubate2 Incubate2->Quench Purify Purify via HPLC or Affinity Chromatography Quench->Purify Analyze Analyze by LC-MS Purify->Analyze

Caption: Workflow for site-specific peptide labeling with biotin-allyl sulfone.

Signaling Pathway Example: Receptor-Ligand Interaction Study

Biotinylated peptides are frequently used as probes to study receptor-ligand interactions on the cell surface, which are central to many signaling pathways.

G BiotinPeptide Biotinylated Peptide (Ligand) Receptor Cell Surface Receptor BiotinPeptide->Receptor Binding Streptavidin Streptavidin-Fluorophore Conjugate BiotinPeptide->Streptavidin Detection Signal Downstream Signaling Cascade Receptor->Signal Activation Cell Cell Membrane

Caption: Use of biotinylated peptides in cell surface receptor binding assays.

References

Application Notes and Protocols for Biotin Sulfone in Pull-Down Assays to Identify Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pull-down assays are a cornerstone technique for the discovery and validation of protein-protein interactions, which are fundamental to virtually all cellular processes. This in vitro affinity purification method utilizes a "bait" protein to capture its interacting partners, or "prey," from a complex biological sample such as a cell lysate. The identification of these interactions is critical for elucidating signaling pathways, understanding disease mechanisms, and identifying potential therapeutic targets.

Traditionally, biotin (B1667282) has been the affinity tag of choice due to its exceptionally strong and specific interaction with streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ M).[1][2] This high affinity, however, necessitates harsh and denaturing conditions for the elution of captured proteins, which can be detrimental to the integrity of the protein complexes and subsequent downstream analyses like mass spectrometry.

To overcome this limitation, biotin analogues with weaker binding affinities have been explored to facilitate milder elution conditions. Biotin sulfone, a metabolite of biotin, has emerged as a promising alternative. While the precise dissociation constant of this compound for streptavidin is not widely reported, its nature as an avidin-binding substance suggests a more reversible interaction compared to biotin, allowing for the gentle elution of captured protein complexes. This characteristic makes this compound an attractive tool for preserving the integrity of protein interactions for more reliable and comprehensive analysis.

These application notes provide a detailed overview and protocols for the use of this compound in pull-down assays for the identification of protein-protein interactions.

Principle of the this compound Pull-Down Assay

The this compound pull-down assay follows the same fundamental principles as a traditional biotin-based pull-down. A bait protein is first covalently labeled with a reactive form of this compound. This this compound-labeled bait is then incubated with a cell lysate or other protein mixture. The bait protein, along with any interacting prey proteins, is subsequently captured on a solid support functionalized with streptavidin, such as agarose (B213101) or magnetic beads. After a series of washes to remove non-specific binders, the protein complexes are eluted from the beads under mild conditions that disrupt the this compound-streptavidin interaction without denaturing the proteins. The eluted proteins are then identified and quantified, typically by mass spectrometry.

Advantages of this compound over Traditional Biotin

  • Milder Elution Conditions: The potentially weaker binding affinity of this compound to streptavidin allows for the use of non-denaturing elution buffers, preserving the native conformation and integrity of protein complexes.

  • Improved Recovery of Interacting Proteins: Gentle elution can lead to a higher yield of intact protein complexes, which is particularly beneficial for studying transient or weak interactions.

  • Compatibility with Downstream Analysis: The eluted samples are more amenable to downstream applications such as functional assays and structural studies, in addition to mass spectrometry.

Experimental Workflow

The overall workflow for a this compound pull-down assay is a multi-step process that requires careful optimization at each stage.

experimental_workflow cluster_prep Preparation cluster_capture Interaction and Capture cluster_wash_elute Washing and Elution cluster_analysis Analysis Bait_Labeling Bait Protein Labeling with this compound-NHS Ester Incubation Incubation of Labeled Bait with Cell Lysate Bait_Labeling->Incubation Lysate_Prep Cell Lysate Preparation Lysate_Prep->Incubation Capture Capture of Protein Complexes on Streptavidin Beads Incubation->Capture Washing Washing to Remove Non-specific Binders Capture->Washing Elution Mild Elution of This compound-tagged Complexes Washing->Elution MS_Analysis Mass Spectrometry Analysis (LC-MS/MS) Elution->MS_Analysis Data_Analysis Data Analysis and Interaction Validation MS_Analysis->Data_Analysis signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Bait Bait Protein (Kinase 2) Kinase1->Bait Prey1 Prey Protein 1 (Adaptor) Bait->Prey1 Prey2 Prey Protein 2 (Transcription Factor) Prey1->Prey2 Gene_Expression Target Gene Expression Prey2->Gene_Expression logical_relationship cluster_logic Experimental Logic Hypothesis Hypothesis: Bait protein interacts with Prey proteins Experiment Experiment: This compound Pull-Down with Bait Protein Hypothesis->Experiment Positive_Result Positive Result: Identification of Prey proteins by Mass Spectrometry Experiment->Positive_Result If interaction occurs Negative_Result Negative Result: No significant enrichment of Prey proteins Experiment->Negative_Result If no interaction occurs Conclusion_P Conclusion: Hypothesis Supported Positive_Result->Conclusion_P Conclusion_N Conclusion: Hypothesis Not Supported Negative_Result->Conclusion_N

References

Application of Biotin Sulfone and its Analogs in Affinity Chromatography: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of biotin (B1667282) and its derivatives, with a special focus on the implications of modified binding affinities for affinity chromatography. While direct applications of biotin sulfone are not widely documented, its nature as a biotin analog highlights the critical need for alternatives to the strong biotin-streptavidin interaction for efficient protein purification. This guide will explore the principles of biotin-based affinity chromatography, the challenges associated with the high-affinity interaction, and the use of biotin analogs like desthiobiotin to enable gentle elution of purified proteins.

Introduction to Biotin-Streptavidin Affinity Chromatography

Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture.[1] The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁴ to 10⁻¹⁵ M.[2][3] This high affinity and specificity make the biotin-streptavidin system an invaluable tool in various biotechnological applications, including immunoassays, protein purification, and diagnostics.[4][5]

In a typical affinity chromatography setup, a biomolecule of interest is labeled with biotin (biotinylated) and then captured by streptavidin immobilized on a solid support (e.g., agarose (B213101) beads). Unbound components are washed away, and the purified biotinylated molecule is then eluted from the support.

The Challenge: Irreversible Binding

The exceptional strength of the biotin-streptavidin interaction, while advantageous for capture, presents a significant challenge for the elution of the target molecule. Breaking this bond often requires harsh and denaturing conditions, such as extreme pH, high concentrations of chaotropic agents (e.g., 8M guanidine-HCl), or boiling in the presence of reducing agents. These conditions can irreversibly denature the purified protein, rendering it non-functional for downstream applications.

This compound: A Potential but Underutilized Analog

This compound is a metabolite of biotin. Scientific literature on the direct application of this compound in affinity chromatography is scarce. However, the synthesis of biotin analogs with weaker binding affinity to streptavidin is an area of active research, driven by the need to overcome the harsh elution conditions required for biotin. The development of synthetic routes to epi-biotin sulfone suggests an interest in exploring how modifications to the biotin structure, such as the oxidation of the sulfur atom to a sulfone, might modulate its binding affinity to streptavidin. It is hypothesized that such modifications could weaken the interaction, thereby allowing for milder elution conditions. However, without specific binding affinity data and established protocols, the use of this compound for this purpose remains largely theoretical.

Desthiobiotin: An Established Alternative for Reversible Binding

To address the challenge of irreversible binding, researchers have turned to biotin analogs that bind to streptavidin with lower affinity, allowing for gentle elution. Desthiobiotin is a widely used and well-characterized biotin analog that lacks the sulfur atom in the thiophene (B33073) ring.

Key Advantages of Desthiobiotin:

  • Reversible Binding: Desthiobiotin binds to streptavidin with a significantly lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin.

  • Gentle Elution: The weaker interaction allows for the elution of desthiobiotinylated molecules under mild, non-denaturing conditions by competitive displacement with free biotin.

  • Preservation of Protein Function: The gentle elution conditions help to maintain the structural integrity and biological activity of the purified protein.

Data Presentation: Comparison of Biotin and its Analogs

The following table summarizes the key differences in binding affinity for biotin and desthiobiotin.

LigandDissociation Constant (Kd) with StreptavidinElution ConditionsKey Feature
Biotin ~ 10⁻¹⁴ - 10⁻¹⁵ MHarsh (e.g., 8M Guanidine-HCl, pH 1.5)Extremely strong, near-irreversible binding.
Desthiobiotin ~ 10⁻¹¹ MMild (competitive elution with free biotin)Reversible binding, allowing for gentle elution.
This compound Not widely documentedNot establishedA metabolite of biotin; potential for weaker binding.

Experimental Protocols

General Protocol for Affinity Purification using Biotinylated Proteins and Streptavidin Agarose

This protocol provides a general framework for the affinity purification of a biotinylated protein.

Materials:

  • Streptavidin-agarose resin

  • Binding/Wash Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Elution Buffer (see specific protocols below)

  • Biotinylated protein sample

  • Affinity chromatography column or spin columns

Procedure:

  • Resin Preparation:

    • Gently resuspend the streptavidin-agarose resin.

    • Transfer the required amount of slurry to a column.

    • Allow the storage buffer to drain.

    • Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Dilute the biotinylated protein sample in Binding/Wash Buffer.

    • Load the sample onto the equilibrated column. For optimal binding, use a low flow rate.

    • Collect the flow-through to assess binding efficiency.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.

  • Elution:

    • Proceed with the appropriate elution protocol based on the biotin analog used.

Elution Protocol for Strongly Bound Biotinylated Proteins (Harsh Elution)

Caution: This method is likely to denature the purified protein.

Elution Buffer: 8 M Guanidine-HCl, pH 1.5

Procedure:

  • Apply 3-5 column volumes of the Elution Buffer to the column.

  • Collect the eluate in fractions.

  • Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) to minimize protein denaturation.

  • Analyze the fractions for the presence of the purified protein (e.g., by SDS-PAGE).

Elution Protocol for Desthiobiotinylated Proteins (Gentle Elution)

Elution Buffer: Binding/Wash Buffer containing 50 mM Biotin.

Procedure:

  • Apply 3-5 column volumes of the Elution Buffer to the column.

  • Incubate the resin with the Elution Buffer for 10-30 minutes to facilitate competitive displacement.

  • Collect the eluate in fractions.

  • Analyze the fractions for the presence of the purified protein.

  • The eluted protein is in a physiological buffer and can often be used directly in downstream applications.

Visualizations

Affinity_Chromatography_Workflow cluster_column Affinity Column cluster_fractions Collected Fractions Equilibration 1. Equilibration (Binding Buffer) Sample_Loading 2. Sample Loading (Biotinylated Protein) Equilibration->Sample_Loading Column Ready Washing 3. Washing (Remove Unbound Proteins) Sample_Loading->Washing Protein Bound Flow_through Flow-through Sample_Loading->Flow_through Elution 4. Elution (Release Bound Protein) Washing->Elution Non-specific Proteins Removed Wash_Fractions Wash Fractions Washing->Wash_Fractions Regeneration 5. Regeneration (Prepare for Reuse) Elution->Regeneration Protein Collected Eluted_Protein Purified Protein Elution->Eluted_Protein

Caption: General workflow of affinity chromatography for protein purification.

Elution_Strategies cluster_biotin Strong Binding (Biotin) cluster_desthiobiotin Weaker Binding (Desthiobiotin) Biotin Biotin-Streptavidin (Kd ~10⁻¹⁵ M) Harsh_Elution Harsh Elution (e.g., 8M Guanidine-HCl) Biotin->Harsh_Elution Denatured_Protein Denatured Protein Harsh_Elution->Denatured_Protein Desthiobiotin Desthiobiotin-Streptavidin (Kd ~10⁻¹¹ M) Gentle_Elution Gentle Elution (Competitive with free Biotin) Desthiobiotin->Gentle_Elution Active_Protein Active Protein Gentle_Elution->Active_Protein

Caption: Comparison of elution strategies for biotin versus desthiobiotin.

Problem_Solution_Logic cluster_analogs Examples of Weaker Binding Analogs Problem Problem: Strong Biotin-Streptavidin Interaction (Kd ~10⁻¹⁵ M) Consequence Consequence: Harsh Elution Conditions Required Problem->Consequence Need Requirement: Milder Elution to Preserve Protein Function Consequence->Need Solution Solution: Use of Weaker Binding Analogs Need->Solution Desthiobiotin Desthiobiotin (Established) Solution->Desthiobiotin Biotin_Sulfone This compound (Potential) Solution->Biotin_Sulfone

Caption: Logical relationship illustrating the need for weaker biotin analogs.

References

Application Notes and Protocols: Biotin Sulfone and Other Analogs for Reversible Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraordinarily high affinity between biotin (B1667282) and streptavidin (or avidin) is a cornerstone of many biotechnological applications, including protein purification. With a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), the bond is one of the strongest non-covalent interactions known in nature, making it highly effective for capturing biotinylated proteins with high specificity.[1][2][3] However, this same strength poses a significant challenge for the elution of the target protein in its native, functional state, often requiring harsh denaturing conditions that can irreversibly damage the protein of interest.[4][5]

This document explores the concept of reversible binding in streptavidin-based protein purification, with a focus on the potential use of biotin analogs, including biotin sulfone, to achieve gentle elution. While specific quantitative data and established protocols for this compound remain limited in publicly available literature, we will provide a comprehensive overview of the principles, comparative data for other biotin analogs, and a generalizable protocol that can be adapted for screening and optimizing the use of such compounds.

The Challenge of Irreversible Binding

The streptavidin-biotin interaction is characterized by a very slow dissociation rate, meaning that once the complex is formed, it is extremely stable. Traditional methods to elute biotinylated proteins from streptavidin affinity matrices often involve:

  • Harsh pH: Extreme pH values (e.g., pH 1.5) can disrupt the interaction but may also denature the target protein.

  • Denaturing Agents: High concentrations of chaotropic agents like guanidine (B92328) hydrochloride (6-8 M) or urea (B33335) are effective but will unfold the protein.

  • Boiling in SDS-PAGE Sample Buffer: This method is suitable for analytical purposes like Western blotting but results in complete denaturation of the protein.

These methods are often incompatible with downstream applications that require the purified protein to be in its native, biologically active conformation.

The Solution: Reversible Binding with Biotin Analogs

To overcome the limitations of the strong biotin-streptavidin interaction, several strategies have been developed to facilitate milder elution conditions. One promising approach is the use of biotin analogs that bind to streptavidin with a lower affinity than biotin. This allows for the efficient capture of the biotinylated target protein, followed by gentle elution through competition with a higher concentration of the analog or by a subtle change in buffer conditions.

Principle of Competitive Elution:

A biotin analog with a sufficiently attenuated binding affinity can be displaced from the streptavidin binding pocket by a competing ligand, such as an excess of the same analog or a different molecule that binds to the same site. This allows for the elution of the biotinylated protein under non-denaturing conditions, preserving its structure and function.

Biotin Analogs for Reversible Binding: A Comparative Overview

LigandDissociation Constant (Kd) vs. StreptavidinKey Characteristics
Biotin ~10⁻¹⁴ MExtremely high affinity, essentially irreversible binding.
Iminobiotin pH-dependent, significantly weaker than biotinBinds at alkaline pH and elutes at acidic pH (~pH 4).
Desthiobiotin Weaker than biotinAllows for competitive elution with an excess of free biotin.
This compound Data not readily available in public literature.A metabolite of biotin. Its potential for reversible binding requires experimental validation.
Biotin Sulfoxide Data not readily available in public literature.A metabolite of biotin. Its potential for reversible binding requires experimental validation.
Bisnorbiotin Data not readily available in public literature.A metabolite of biotin. Its potential for reversible binding requires experimental validation.

Note: The lack of specific binding affinity data for this compound and other metabolites highlights an area for future research to explore their potential in reversible protein purification systems.

Experimental Workflow for Reversible Protein Purification

The following diagram illustrates a general workflow for protein purification using a biotin analog that allows for reversible binding to a streptavidin-functionalized resin.

Reversible_Protein_Purification_Workflow Experimental Workflow for Reversible Protein Purification cluster_0 Preparation cluster_1 Affinity Capture cluster_2 Elution cluster_3 Analysis Biotinylation Biotinylate Target Protein Lysate_Prep Prepare Cell Lysate Containing Biotinylated Protein Biotinylation->Lysate_Prep Binding Incubate Lysate with Streptavidin Resin Lysate_Prep->Binding Equilibration Equilibrate Streptavidin Resin Equilibration->Binding Wash Wash Resin to Remove Unbound Proteins Binding->Wash Elution_Buffer Apply Elution Buffer (containing Biotin Analog) Wash->Elution_Buffer Collection Collect Eluted Protein Elution_Buffer->Collection SDS_PAGE SDS-PAGE and Western Blot Collection->SDS_PAGE Activity_Assay Functional/Activity Assay Collection->Activity_Assay

A general workflow for capturing and gently eluting a biotinylated protein.

Protocol: Generic Method for Protein Purification Using a Biotin Analog

This protocol provides a general framework for the purification of a biotinylated protein using a streptavidin-based affinity resin and a biotin analog for elution. Note: This is a template and requires optimization for the specific protein, biotin analog, and experimental conditions.

Materials:

  • Streptavidin-agarose or magnetic beads

  • Binding/Wash Buffer (e.g., PBS, TBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (Binding/Wash Buffer containing a competitive concentration of the biotin analog, e.g., 1-10 mM)

  • Neutralization Buffer (if pH elution is used, e.g., 1 M Tris-HCl, pH 8.0)

  • Cell lysate containing the biotinylated protein of interest

  • Microcentrifuge tubes or chromatography columns

Procedure:

  • Preparation of Streptavidin Resin:

    • Resuspend the streptavidin resin slurry.

    • Transfer the required amount of resin to a microcentrifuge tube or column.

    • Wash the resin 2-3 times with 5-10 bed volumes of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose, centrifuge at a low speed or allow the resin to settle.

  • Binding of Biotinylated Protein:

    • Add the cell lysate containing the biotinylated protein to the equilibrated streptavidin resin.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation. The optimal incubation time may vary.

  • Washing:

    • Separate the resin from the lysate.

    • Wash the resin 3-5 times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer to the resin.

    • Incubate for 10-30 minutes at room temperature with gentle agitation.

    • Separate the resin from the eluate, which now contains the purified protein.

    • Repeat the elution step 1-2 times to maximize recovery. Pool the elution fractions.

  • Analysis:

    • Analyze the eluted protein by SDS-PAGE and Western blot using an anti-tag antibody or streptavidin-HRP to confirm the presence and purity of the target protein.

    • Perform a functional assay to confirm that the eluted protein is active.

Logical Relationship of Reversible Binding

The following diagram illustrates the principle of competitive elution where a biotin analog with lower affinity is used to displace a biotinylated protein from the streptavidin binding site.

Reversible_Binding_Principle Principle of Competitive Elution with a Biotin Analog cluster_binding Binding cluster_elution Competitive Elution Streptavidin Streptavidin Binding Site Biotinylated_Protein Biotinylated Protein Streptavidin->Biotinylated_Protein High Affinity Binding Eluted_Protein Eluted Biotinylated Protein Streptavidin->Eluted_Protein Displacement Biotin_Analog Biotin Analog (e.g., this compound) Biotin_Analog->Streptavidin Excess Analog Competes for Binding Site Bound_Analog Bound Biotin Analog

Competitive elution of a biotinylated protein using a lower-affinity analog.

Conclusion and Future Directions

The reversible binding of biotinylated proteins to streptavidin is a highly desirable goal for protein purification, enabling the isolation of functional proteins for a wide range of downstream applications. While the use of this compound for this purpose is a compelling concept, the lack of available binding affinity data and established protocols necessitates further research. The principles and generic protocols outlined in these application notes provide a solid foundation for researchers to explore this compound and other biotin analogs as potential tools for gentle and efficient protein purification. Future studies should focus on quantitatively determining the binding kinetics of biotin metabolites like this compound to streptavidin to fully assess their utility in reversible affinity chromatography.

References

Application Notes and Protocols for Biotin Sulfone in Surface Plasmon Resonance (SPR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful label-free technology for the real-time analysis of biomolecular interactions. A critical step in many SPR assays is the stable and oriented immobilization of a ligand to the sensor surface. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) is widely employed for this purpose. However, the quasi-irreversible nature of this bond often precludes sensor surface regeneration and reuse, adding to experimental costs.

Biotin sulfone, an oxidized derivative and natural metabolite of biotin, presents a compelling alternative. It retains specific binding to streptavidin but with a reduced affinity compared to biotin. This characteristic allows for the stable immobilization of ligands under experimental conditions while offering the significant advantage of mild and effective regeneration of the streptavidin-coated sensor surface. This enables the use of the same sensor chip for multiple experiments, enhancing throughput and cost-effectiveness.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in SPR studies, particularly for applications requiring reversible immobilization of ligands.

Principle of this compound-Based Immobilization in SPR

The underlying principle mirrors the conventional biotin-streptavidin capture system. A streptavidin-coated sensor chip is used to capture a ligand that has been chemically tagged with this compound. The interaction between this compound and streptavidin is strong enough to ensure stable immobilization of the ligand during the analysis of its interaction with an analyte. However, due to its moderately lower affinity compared to biotin, the this compound-tagged ligand can be dissociated from the streptavidin surface using mild regeneration conditions, allowing for the reuse of the sensor chip.

Data Presentation: Comparative Binding Affinities

While precise kinetic data for the this compound-streptavidin interaction from SPR studies are not extensively published, we can infer its characteristics based on comparative binding studies with avidin (B1170675), a functionally similar protein. This compound exhibits a binding ratio of approximately 0.332 to avidin compared to biotin. This suggests a significantly weaker, and therefore more reversible, interaction with streptavidin.

LigandTargetAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (M)Notes
Biotin Streptavidin~1 x 10⁷~1 x 10⁻⁴~1 x 10⁻¹⁴ - 10⁻¹⁵Extremely high affinity, quasi-irreversible binding.[1][2]
This compound StreptavidinEstimated to be lower than biotinEstimated to be significantly higher than biotinEstimated to be in the micromolar (µM) to nanomolar (nM) rangeWeaker, reversible binding allowing for surface regeneration.

Note: The kinetic parameters for this compound are estimations based on its known lower affinity for avidin. The actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Immobilization of a this compound-Tagged Ligand

This protocol outlines the steps for capturing a this compound-tagged ligand onto a streptavidin-coated sensor chip.

Materials:

  • SPR instrument and associated software

  • Streptavidin (SA) sensor chip

  • This compound-tagged ligand

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (typically the same as the running buffer)

Procedure:

  • System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

  • Sensor Chip Equilibration: Equilibrate the streptavidin sensor chip with running buffer until a stable baseline is achieved.

  • Ligand Preparation: Dissolve the this compound-tagged ligand in the immobilization buffer at a suitable concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically.

  • Ligand Injection: Inject the prepared this compound-tagged ligand solution over the streptavidin sensor surface at a low flow rate (e.g., 5-10 µL/min) to facilitate efficient capture.

  • Monitoring Immobilization: Monitor the SPR signal (response units, RU) to observe the binding of the ligand to the surface. The desired immobilization level will depend on the specific assay and the molecular weights of the ligand and analyte.

  • Washing Step: Once the desired immobilization level is reached, wash the surface with running buffer to remove any unbound ligand and to obtain a stable baseline.

Protocol 2: Analyte Interaction Analysis

This protocol describes the analysis of the interaction between an analyte and the immobilized this compound-tagged ligand.

Materials:

  • SPR system with the immobilized this compound-tagged ligand

  • Analyte of interest

  • Running buffer

Procedure:

  • Analyte Preparation: Prepare a series of analyte dilutions in running buffer. A typical concentration range would span at least one order of magnitude above and below the expected KD. Include a zero-concentration (buffer only) injection as a control.

  • Association Phase: Inject the highest concentration of the analyte over the sensor surface to assess for non-specific binding and to condition the surface. Following this, inject the analyte solutions in order of increasing concentration, from the lowest to the highest. Monitor the SPR signal to observe the association of the analyte with the immobilized ligand.

  • Dissociation Phase: After the association phase, switch back to the flow of running buffer and monitor the SPR signal to observe the dissociation of the analyte from the ligand. The duration of this phase should be sufficient to observe a significant portion of the dissociation curve.

  • Regeneration (if necessary): If the analyte does not fully dissociate, a regeneration step will be required before the next injection. Refer to Protocol 3 for regeneration.

  • Data Analysis: Fit the obtained sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Regeneration of the Streptavidin Surface

This protocol details the procedure for removing the this compound-tagged ligand to regenerate the streptavidin sensor surface for subsequent use.

Materials:

  • SPR system with the used sensor chip

  • Regeneration solution (e.g., a pulse of a high salt concentration buffer, a mild acidic or basic solution, or a solution containing a competitive binder)

  • Running buffer

Procedure:

  • Regeneration Scouting: It is crucial to empirically determine the optimal regeneration solution that effectively removes the this compound-tagged ligand without denaturing the streptavidin on the sensor surface. Test a range of mild regeneration solutions.

  • Regeneration Injection: Inject a short pulse (e.g., 30-60 seconds) of the chosen regeneration solution over the sensor surface.

  • Monitoring Regeneration: Monitor the SPR signal to confirm the complete removal of the ligand, indicated by the signal returning to the baseline of the bare streptavidin surface.

  • Surface Stabilization: Wash the surface extensively with running buffer to remove any residual regeneration solution and to ensure a stable baseline before the next immobilization cycle.

  • Performance Check: After regeneration, it is advisable to perform a performance check by immobilizing the ligand again to ensure that the binding capacity of the streptavidin surface has not been compromised.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_spr_cycle SPR Cycle cluster_data_analysis Data Analysis Prepare_Ligand Prepare Biotin Sulfone-Tagged Ligand Immobilization Immobilize Ligand on Streptavidin Chip Prepare_Ligand->Immobilization Prepare_Analyte Prepare Analyte Dilutions Interaction_Analysis Inject Analyte for Interaction Analysis Prepare_Analyte->Interaction_Analysis Immobilization->Interaction_Analysis Regeneration Regenerate Streptavidin Surface Interaction_Analysis->Regeneration Data_Processing Process Sensorgrams Interaction_Analysis->Data_Processing Regeneration->Immobilization Reuse Chip Kinetic_Analysis Determine ka, kd, KD Data_Processing->Kinetic_Analysis

Caption: Experimental workflow for SPR studies using this compound.

signaling_pathway cluster_surface Sensor Chip Surface cluster_ligand Ligand Complex cluster_analyte Analyte Streptavidin Streptavidin Ligand Ligand Biotin_Sulfone This compound Biotin_Sulfone->Streptavidin Immobilization (Reversible) Biotin_Sulfone->Ligand Analyte Analyte Ligand->Analyte Binding Interaction

Caption: Immobilization and interaction on an SPR sensor surface.

Conclusion

The use of this compound in SPR offers a strategic advantage for researchers requiring reversible ligand immobilization. Its moderately reduced affinity for streptavidin compared to biotin facilitates the regeneration and reuse of sensor chips, thereby increasing experimental throughput and reducing costs. While precise kinetic data for the this compound-streptavidin interaction requires further investigation, the established protocols for biotin-streptavidin systems can be readily adapted. By carefully optimizing immobilization and regeneration conditions, this compound can be a valuable tool in a wide range of SPR applications, from fundamental research to drug discovery.

References

Application Notes and Protocols: Biotin Sulfone and Biotin-Based Molecular Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of molecular probes is integral to advancing our understanding of cellular processes and is a cornerstone of modern drug development. An ideal molecular probe exhibits high specificity and affinity for its target, possesses favorable physicochemical properties for cellular uptake or interaction, and can be readily detected. While the user has enquired about biotin (B1667282) sulfone as a molecular probe, a comprehensive review of the scientific literature indicates that biotin sulfone is primarily recognized as a metabolite of biotin.[1] This metabolite is known to be an avidin-binding substance in human serum, which can lead to interference in biotin-streptavidin-based clinical immunoassays.[1][2][3][4] However, there is a lack of substantial evidence supporting the use of this compound itself as a primary molecular probe for cellular imaging.

Conversely, biotin and its derivatives are extensively used as highly effective molecular probes. The remarkable affinity of biotin for the proteins avidin (B1170675) and streptavidin is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range. This robust and specific interaction forms the basis of the versatile biotin-streptavidin system, which is widely exploited for detecting and targeting biological analytes.

These application notes will therefore focus on the principles and protocols for using well-established biotin-based molecular probes in cellular imaging. We will cover the design of such probes, detailed experimental procedures for labeling cell surface proteins, and the visualization of targeted cells.

Principle of Biotin-Based Cellular Imaging

The core principle of using biotin as a molecular probe in cellular imaging lies in its ability to act as a highly specific tag. This tag can be attached to various molecules, such as antibodies, small molecule drugs, or fluorescent dyes, without significantly altering their biological activity. The biotinylated molecule is then introduced to a biological system, where it binds to its target. The location and interaction of this probe can then be detected using streptavidin or avidin conjugated to a reporter molecule, such as a fluorophore or an enzyme.

A significant application of this technology is in the targeting of cancer cells. Many cancer cell lines overexpress biotin receptors, leading to an enhanced uptake of biotin and biotinylated conjugates. This characteristic allows for the selective delivery of imaging agents or therapeutic compounds to tumor cells.

Data Presentation

Table 1: Affinity of Biotin and its Derivatives for Avidin and Streptavidin

LigandProteinDissociation Constant (Kd)Key Characteristics
BiotinAvidin~10⁻¹⁵ MVery high affinity; avidin is glycosylated and has a high isoelectric point, which can lead to non-specific binding.
BiotinStreptavidin~10⁻¹⁴ MExtremely high affinity; streptavidin is not glycosylated and has a near-neutral isoelectric point, reducing non-specific binding.
Biotinylated MoleculeStreptavidinHigher affinity than for avidinStreptavidin is generally preferred for detecting biotinylated molecules.
This compoundAvidin/StreptavidinBinds to avidin-binding sitesA metabolite of biotin; its binding can interfere with immunoassays, but it is not typically used as a primary probe.

Table 2: Key Reagents for Cell Surface Biotinylation

ReagentFunction
Sulfo-NHS-BiotinA water-soluble, membrane-impermeable biotinylation reagent that reacts with primary amines on cell surface proteins.
Phosphate-Buffered Saline (PBS), pH 8.0Reaction buffer for the biotinylation reaction. A slightly alkaline pH enhances the reactivity of NHS esters.
Tris-buffered saline (TBS) or Glycine (B1666218) solutionQuenching buffer to stop the biotinylation reaction by reacting with excess NHS-biotin.
Lysis BufferUsed to solubilize cells and proteins after biotinylation for further analysis.
Streptavidin-conjugated fluorophoreFor the detection and visualization of biotinylated proteins via fluorescence microscopy or flow cytometry.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation

This protocol describes the labeling of primary amines on cell surface proteins of adherent or suspension cells using Sulfo-NHS-Biotin.

Materials:

  • Cells (adherent or in suspension)

  • Sulfo-NHS-Biotin

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Tris-buffered saline (TBS) or 100 mM glycine in PBS, ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

    • For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).

  • Biotinylation Reaction:

    • Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 1 mg/mL.

    • Add the Sulfo-NHS-Biotin solution to the cells. For a 25 cm² flask of adherent cells, use 1 mL of the biotin solution. For suspension cells, add the biotin solution to achieve a final concentration of approximately 0.5-1 mg/mL.

    • Incubate for 30 minutes at 4°C with gentle agitation. Performing the incubation on ice minimizes the internalization of the biotin label.

  • Quenching the Reaction:

    • Remove the biotinylation solution and wash the cells twice with a quenching buffer (e.g., TBS or 100 mM glycine in PBS) to stop the reaction.

    • Wash the cells one final time with ice-cold PBS.

  • Cell Lysis:

    • For adherent cells, add lysis buffer supplemented with protease inhibitors directly to the flask or plate.

    • For suspension cells, pellet the quenched cells and resuspend in lysis buffer with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. The supernatant contains the biotinylated cell surface proteins.

Protocol 2: Fluorescent Imaging of Biotinylated Cells

This protocol describes the visualization of biotinylated cell surface proteins using a streptavidin-fluorophore conjugate.

Materials:

  • Biotinylated cells (from Protocol 1, before the lysis step)

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC, Streptavidin-Alexa Fluor 488)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

  • Mounting medium with DAPI

Procedure:

  • Fixation:

    • After the quenching step in Protocol 1, wash the cells once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Streptavidin Staining:

    • Dilute the streptavidin-fluorophore conjugate in 1% BSA in PBS according to the manufacturer's instructions.

    • Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the cells three times with PBS to remove unbound streptavidin conjugate.

  • Mounting and Imaging:

    • For adherent cells on coverslips, mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • For suspension cells, resuspend the cells in a small volume of PBS and apply to a microscope slide.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_biotinylation Biotinylation cluster_quenching Quenching cluster_downstream Downstream Applications start Start with Adherent or Suspension Cells wash_cells Wash 3x with ice-cold PBS (pH 8.0) start->wash_cells add_biotin Add Sulfo-NHS-Biotin Solution wash_cells->add_biotin incubate Incubate at 4°C for 30 min add_biotin->incubate quench Wash 2x with Quenching Buffer (e.g., TBS) incubate->quench final_wash Wash 1x with PBS quench->final_wash lysis Cell Lysis for Proteomic Analysis final_wash->lysis For Proteomics imaging Fixation & Staining for Imaging final_wash->imaging For Imaging signaling_pathway cluster_probe cluster_cell Cancer Cell cluster_detection probe Biotinylated Fluorescent Probe receptor Overexpressed Biotin Receptor probe->receptor Binding detection Fluorescence Detection receptor->detection Signal membrane Cell Membrane

References

Application Notes and Protocols: Conjugation of Biotin Derivatives to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, peptides, and nucleic acids, is a cornerstone technique in life sciences research.[1][2][3] The exceptionally high affinity and specificity of the interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) provides a robust and versatile tool for detection, purification, and immobilization of biomolecules.[4] Due to its small size (244.31 g/mol ), biotin is unlikely to interfere with the biological function of the labeled molecule.

The most common strategy for biotinylating proteins targets primary amines (-NH₂), which are abundant in the ε-amine group of lysine (B10760008) residues and the N-terminus of polypeptide chains. This is typically achieved using N-hydroxysuccinimide (NHS) esters of biotin. The addition of a sulfonate group to the NHS ring, creating Sulfo-NHS esters, increases the reagent's water solubility, allowing for biotinylation in aqueous solutions without organic solvents and making it ideal for labeling cell surface proteins due to its membrane impermeability.

These application notes provide detailed protocols for the conjugation of amine-reactive biotin derivatives, specifically Sulfo-NHS-Biotin, to proteins and cell surface primary amines.

Reaction Principle

The conjugation chemistry is based on the reaction between the N-hydroxysulfosuccinimide (Sulfo-NHS) ester of biotin and a primary amine. The amine performs a nucleophilic attack on the ester, forming a stable, covalent amide bond and releasing N-hydroxysulfosuccinimide as a byproduct. This reaction is efficient and proceeds under mild, physiological conditions.

Quantitative Data Summary

The efficiency of the biotinylation reaction is influenced by several parameters. The following table summarizes the key quantitative data and optimal conditions for conjugating Sulfo-NHS-Biotin to primary amines.

ParameterRecommended Range/ValueNotes
pH 7.0 - 9.0The reaction targets deprotonated primary amines; efficiency increases with higher pH. However, hydrolysis of the NHS ester also increases at higher pH.
Temperature 4°C - 37°CReactions can be performed on ice (for 2 hours), at room temperature (30-60 minutes), or at 37°C.
Reaction Time 30 minutes to 2 hoursIncubation time can be extended to overnight, but shorter times are common.
Molar Excess of Biotin Reagent 10-fold to 50-foldThe optimal molar ratio of biotin reagent to protein depends on the protein concentration and the desired degree of labeling. For dilute solutions, a higher excess is needed.
Solvents Aqueous buffers (PBS, HEPES)Sulfo-NHS-Biotin is water-soluble (up to ~10 mM). Standard NHS-Biotin requires organic solvents like DMSO or DMF.
Quenching Reagents Tris, Glycine (B1666218), HydroxylamineBuffers containing primary amines will quench the reaction and should be used to stop it or avoided during the reaction.

Experimental Protocols

Important Considerations Before Starting:

  • Moisture Sensitivity: Sulfo-NHS-Biotin is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule for conjugation.

  • Fresh Reagent Preparation: The NHS-ester moiety readily hydrolyzes in aqueous solutions. Therefore, always prepare the biotin reagent solution immediately before use and discard any unused portion.

Protocol 1: Biotinylation of a Purified Protein

This protocol describes a general method for biotinylating an antibody or other purified protein in solution.

Materials:

  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • EZ-Link™ Sulfo-NHS-Biotin (or similar)

  • Anhydrous DMSO or DMF (for standard NHS-Biotin) or ultrapure water (for Sulfo-NHS-Biotin)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column (e.g., PD-10) or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Calculate Reagent Amount: Determine the volume of biotin reagent needed to achieve a desired molar excess (e.g., 20-fold).

    • Moles of Protein = (grams of protein) / (molecular weight of protein in g/mol )

    • Moles of Biotin = Moles of Protein x Molar Excess

  • Biotin Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-Biotin in water (or NHS-Biotin in DMSO/DMF) to a concentration of ~10 mM (e.g., dissolve 6 mg in 1 mL of water).

  • Reaction: Add the calculated volume of the freshly prepared biotin reagent solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, non-reacted biotin reagent and byproducts.

    • Gel Filtration: Use a desalting column (e.g., PD-10) equilibrated with your buffer of choice (e.g., PBS). This is a rapid method.

    • Dialysis: Dialyze the sample against a large volume of buffer (e.g., 1x PBS) for 24-48 hours at 4°C, with at least two buffer changes.

  • Storage: Store the biotinylated protein according to its specific requirements, typically at 4°C or -20°C.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol is designed for labeling proteins on the plasma membrane of living cells, using the membrane-impermeable Sulfo-NHS-Biotin.

Materials:

  • Adherent or suspension cells

  • Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)

  • Sulfo-NHS-Biotin

  • Quenching Buffer (e.g., 100 mM glycine in PBS)

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • Suspension Cells: Wash cells 2-3 times with ice-cold PBS to remove any amine-containing culture media. Resuspend the cell pellet to a concentration of ~25 x 10⁶ cells/mL in ice-cold PBS.

    • Adherent Cells: Wash the cell monolayer 2-3 times with ice-cold PBS.

  • Biotin Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS to a final concentration of 2 mM.

  • Biotinylation Reaction:

    • Suspension Cells: Add the biotin solution to the cell suspension.

    • Adherent Cells: Add enough biotin solution to cover the cell monolayer.

  • Incubation: Incubate the cells at 4°C for 30 minutes with gentle agitation. Performing the reaction on ice prevents the internalization of the biotin label.

  • Quenching: Remove the biotin solution and wash the cells four times with an ice-cold quenching buffer (e.g., 100 mM glycine in PBS) to inactivate any remaining biotin reagent.

  • Cell Lysis: The surface-biotinylated cells are now ready for lysis using a suitable lysis buffer for downstream applications like immunoprecipitation or Western blotting.

Protocol 3: Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules conjugated per protein molecule.

Materials:

  • Avidin/HABA Premixed Reagent

  • Biotinylated protein sample

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Baseline Measurement: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Sample Measurement: Add a known volume of the biotinylated protein solution to the cuvette, mix well, and wait for the reading to stabilize (10-15 seconds). Measure the absorbance again at 500 nm (A₅₀₀ HABA/Avidin/Biotin).

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin. The molar ratio of biotin to protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex, following the manufacturer's specific formula.

Visualizations

reaction_mechanism Biotin Sulfo-NHS-Biotin Conjugate Stable Amide Bond (Biotinylated Protein) Biotin->Conjugate Nucleophilic Attack Byproduct Sulfo-NHS Biotin->Byproduct Amine Primary Amine (e.g., Protein-Lysine) Amine->Conjugate

Caption: Reaction of Sulfo-NHS-Biotin with a primary amine to form a stable amide bond.

experimental_workflow General Biotinylation Workflow Prep 1. Sample Preparation (Protein in Amine-Free Buffer) React 3. Conjugation Reaction (Incubate at RT or 4°C) Prep->React Reagent 2. Prepare Biotin Reagent (Dissolve Immediately Before Use) Reagent->React Quench 4. Quench Reaction (Add Tris or Glycine) React->Quench Purify 5. Purification (Dialysis or Gel Filtration) Quench->Purify Analyze 6. Analysis & Storage (HABA Assay, SDS-PAGE) Purify->Analyze

Caption: Standard workflow for protein biotinylation, from preparation to final analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin Sulfone Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotin (B1667282) sulfone protein labeling. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your labeling experiments for maximum efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind biotin sulfone labeling?

This compound reagents, typically in the form of N-hydroxysulfosuccinimide (Sulfo-NHS) esters, are used to covalently attach biotin to proteins. The Sulfo-NHS ester group reacts with primary amines (—NH₂) on the protein, primarily the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus.[1][2] This reaction forms a stable amide bond, effectively tagging the protein with biotin.[1] The "sulfo" group makes the reagent water-soluble, allowing for biotinylation in aqueous solutions without organic solvents like DMSO or DMF.[2][3]

Q2: Which functional groups on a protein does this compound react with?

This compound reagents with an NHS ester group are highly specific for primary amines. While the primary targets are the abundant and accessible lysine residues on the protein surface, the N-terminal α-amine can also be labeled. It is important to note that under certain conditions, other nucleophilic residues like serine, tyrosine, or even arginine have been reported to show some reactivity, though this is less common.

Q3: What are the critical parameters to control for a successful labeling reaction?

Successful biotinylation depends on several factors: pH, molar ratio of biotin to protein, protein concentration, incubation time, and temperature. The reaction is strongly pH-dependent, with an optimal range of 7.0-9.0. Buffers must be free of primary amines (e.g., Tris, glycine) as they compete with the protein for the labeling reagent.

Q4: How do I remove excess, unreacted this compound after the labeling reaction?

Removing non-reacted biotin is crucial to avoid background noise and interference in downstream applications. Common methods include:

  • Desalting Columns / Spin Columns: Gel filtration columns (e.g., PD-10, Zeba™ spin columns) are fast and efficient for separating the labeled protein from smaller molecules like free biotin.

  • Dialysis: A traditional and effective method, though it can be time-consuming and may lead to sample loss if not performed carefully.

  • Magnetic Beads: Specialized magnetic beads can be used to quickly capture and remove free biotin from a solution with minimal protein loss.

Q5: How can I determine the efficiency of my biotinylation reaction?

Quantifying the degree of labeling is important for consistency. Common methods include:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method based on the displacement of HABA from avidin (B1170675) by biotin. The resulting change in absorbance at 500 nm is proportional to the amount of biotin in the sample.

  • ELISA-based methods: An enzyme-linked immunosorbent assay (ELISA) can be developed as a competition assay using an anti-biotin antibody to quantify the biotinylated protein.

  • Mass Spectrometry: For a precise determination of biotin incorporation sites and stoichiometry, mass spectrometry is a powerful tool.

  • Western Blot: A qualitative assessment can be done by running the labeled protein on an SDS-PAGE gel and detecting it with a streptavidin-HRP conjugate.

Troubleshooting Guide

This section addresses specific issues that may arise during the biotinylation process.

Problem 1: Low or No Biotin Labeling Detected

If you observe a weak or absent signal from your biotinylated protein, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) or nucleophiles (e.g., sodium azide) will compete with the protein for the biotin reagent, drastically reducing efficiency. Solution: Exchange the protein into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer (pH 7.2-8.5) using dialysis or a desalting column before labeling.
Suboptimal pH The reaction of NHS esters with primary amines is highly pH-dependent. Below pH 7, the reaction is very slow; above pH 8.5-9.0, the hydrolysis of the NHS ester reagent increases, reducing its availability. Solution: Ensure the reaction buffer pH is stable and within the optimal range of 7.2-8.5.
Inactive/Hydrolyzed Biotin Reagent This compound (Sulfo-NHS) reagents are moisture-sensitive and can hydrolyze over time, rendering them inactive. Solution: Store the reagent at -20°C with a desiccant. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions fresh in anhydrous DMSO or water and discard any unused aqueous solution.
Insufficient Molar Excess of Biotin A low ratio of biotin reagent to protein can result in incomplete labeling, especially with dilute protein solutions. Solution: Optimize the molar excess of the biotin reagent. A 10 to 50-fold molar excess is a common starting point, but this may need to be increased for dilute protein samples.
Low Protein Concentration Labeling efficiency is dependent on protein concentration. Reactions with dilute protein solutions (<1 mg/mL) may require a greater molar excess of the biotin reagent to achieve the desired labeling degree. Solution: If possible, concentrate the protein to >1-2 mg/mL before labeling.
Inaccessible Target Residues The primary amine targets (lysine residues) may be buried within the protein's 3D structure and therefore inaccessible to the labeling reagent. Solution: Consider gentle denaturation methods if the protein's activity does not need to be preserved. For cell surface labeling, ensure the reagent chosen is membrane-impermeable (e.g., Sulfo-NHS-Biotin).
Problem 2: Protein Precipitation During or After Labeling

If your protein precipitates out of solution, it may be due to over-labeling or changes in solubility.

Potential CauseRecommended Solution
Over-labeling (High Stoichiometry) Attaching too many biotin molecules can alter the protein's net charge and pI, leading to aggregation and precipitation. Solution: Reduce the molar excess of the biotin reagent used in the reaction. Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal level of labeling that maintains solubility.
Poor Reagent Solubility If using a non-sulfonated biotin reagent, it may have poor solubility in aqueous buffers, leading to precipitation. Solution: Use a water-soluble reagent like Sulfo-NHS-Biotin. If using a water-insoluble version, first dissolve it in an organic solvent like DMSO or DMF and then add it to the protein solution, ensuring the final solvent concentration does not denature the protein.
Incorrect Final pH Changes in pH during the reaction could shift the protein towards its isoelectric point, causing it to precipitate. Solution: After the reaction, ensure the final storage buffer has a pH that is appropriate for maintaining your protein's solubility. Quenching the reaction with Tris can sometimes help re-suspend the protein by raising the pH.

Visual Guides & Workflows

General this compound Labeling Workflow

This diagram outlines the standard procedure for labeling a protein with a this compound (Sulfo-NHS ester) reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis p1 Prepare Protein Sample (>1 mg/mL in amine-free buffer, pH 7.2-8.5) r1 Combine Protein and Biotin Reagent (Use optimized molar excess) p1->r1 p2 Reconstitute this compound (Prepare fresh in H₂O or DMSO) p2->r1 r2 Incubate (30-60 min at RT, or 2h at 4°C) r1->r2 r3 Quench Reaction (Add Tris or Glycine to consume excess reagent) r2->r3 c1 Remove Excess Biotin (Desalting column or dialysis) r3->c1 c2 Quantify Labeling Efficiency (e.g., HABA Assay) c1->c2 c3 Confirm Labeling (e.g., Western Blot) c2->c3

Caption: Standard workflow for protein biotinylation.

Troubleshooting Decision Tree for Low Labeling Efficiency

Use this logical diagram to diagnose the cause of poor labeling results.

G start Problem: Low Labeling Efficiency q1 Was the reaction buffer amine-free (e.g., PBS, HEPES)? start->q1 s1 Solution: Exchange into an amine-free buffer (e.g., PBS) and repeat. q1->s1 No q2 Was the biotin reagent prepared fresh? q1->q2 Yes a1_no No a1_yes Yes s2 Solution: Use a fresh vial of reagent. Prepare stock solution immediately before use. q2->s2 No q3 Was the molar excess of biotin reagent optimized? q2->q3 Yes a2_no No a2_yes Yes s3 Solution: Increase the molar ratio of biotin to protein (e.g., try 50:1). q3->s3 No q4 Was the protein concentration >1 mg/mL? q3->q4 Yes a3_no No a3_yes Yes s4 Solution: Concentrate the protein sample or increase the molar excess of biotin. q4->s4 No end_node Consider inaccessible lysine residues or protein structural issues. q4->end_node Yes a4_no No a4_yes Yes

Caption: Decision tree for troubleshooting low labeling.

Experimental Protocol: General Amine-Reactive Biotinylation

This protocol provides a general method for labeling a protein solution with a water-soluble Sulfo-NHS-Biotin reagent.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES) at 1-10 mg/mL.

  • Sulfo-NHS-Biotin reagent (stored at -20°C with desiccant).

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Quenching buffer: 1M Tris-HCl, pH 8.0.

  • Desalting column for removing excess biotin.

Procedure:

  • Preparation of Protein: Ensure your protein sample is in an appropriate amine-free buffer. If the protein is in a buffer containing Tris or glycine, it must be exchanged into the reaction buffer using a desalting column or dialysis. The protein concentration should ideally be >1 mg/mL.

  • Reagent Preparation: Equilibrate the vial of Sulfo-NHS-Biotin to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the biotin reagent by dissolving it in ultrapure water.

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM biotin reagent stock to achieve the desired molar excess (a 20-fold molar excess is a good starting point).

    • Add the calculated volume of the biotin reagent to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, non-reacted biotin and the quenching buffer by applying the entire reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS). Collect the protein fractions as they elute.

  • Confirmation: Analyze the purified, biotinylated protein to confirm successful labeling. This can be done qualitatively by Western blot using streptavidin-HRP or quantitatively using a HABA assay. Store the labeled protein under conditions optimal for its stability.

References

Technical Support Center: Optimizing Biotin Sulfone-Streptavidin Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biotin (B1667282) sulfone-streptavidin interaction. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this powerful affinity pair in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and help you optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments involving the biotin sulfone-streptavidin interaction.

ProblemPossible CauseRecommended Solution
Weak or No Signal Suboptimal Binding Conditions: The pH, temperature, or ionic strength of your buffers may not be ideal for the this compound-streptavidin interaction.- pH: While the biotin-streptavidin interaction is stable over a wide pH range, it is optimal around neutral pH (7.0-7.5). Verify the pH of all your buffers. - Temperature: The interaction is largely enthalpy-driven at higher temperatures (30-40°C) and entropy-driven at lower temperatures (15-25°C). For many applications, performing binding steps at room temperature (20-25°C) is a good starting point. Tighter binding is often observed at lower temperatures (2-20°C).[1] - Ionic Strength: High salt concentrations can weaken the interaction. If possible, reduce the salt concentration in your binding and wash buffers.
Inefficient this compound Labeling: The this compound moiety may not be efficiently conjugated to your molecule of interest.- Verify the efficiency of your biotinylation reaction. This can be done using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which allows for the quantification of biotinylation. - Optimize the molar ratio of the biotinylation reagent to your target molecule. - Ensure the labeling reaction is performed under the recommended conditions for the specific biotinylation reagent used.
Steric Hindrance: The this compound may be inaccessible to the streptavidin binding pocket due to the conformation of your labeled molecule.- Consider using a biotinylation reagent with a longer spacer arm to increase the distance between the this compound and your molecule, reducing steric hindrance.
Presence of Competing Biotin: Your sample or buffers may be contaminated with free biotin.- Avoid using reagents that may contain biotin, such as fetal bovine serum (FBS) or certain cell culture media supplements, in your blocking and incubation buffers. Bovine serum albumin (BSA) is a suitable alternative.
High Background Non-specific Binding of Streptavidin: Streptavidin may be binding to other components in your sample or on your solid support.- Blocking: Ensure thorough blocking of your solid support (e.g., microplate wells, beads) with a suitable blocking agent like BSA or a commercial blocking buffer. - Washing: Increase the number and stringency of your wash steps after streptavidin incubation. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffers can help reduce non-specific binding. - Streptavidin Choice: While streptavidin generally shows less non-specific binding than avidin (B1170675) due to its lack of glycosylation and near-neutral isoelectric point, some non-specific binding can still occur.[2][3] Consider using deglycosylated avidin (NeutrAvidin) for applications where minimal non-specific binding is critical.
Endogenous Biotin: The sample itself may contain endogenous biotinylated proteins.- If working with cell lysates or tissue samples, which can contain biotin-dependent carboxylases, perform a pre-clearing step with unlabeled streptavidin-agarose beads to remove endogenous biotinylated molecules.
Inconsistent Results Variability in Reagent Quality: The quality of your this compound-labeled molecule or streptavidin may vary between batches.- Qualify each new batch of reagents. For biotinylated molecules, confirm the degree of labeling. For streptavidin, ensure its activity and purity.
Incomplete Dissociation (if applicable): If you are trying to elute the this compound-labeled molecule from streptavidin, the harsh conditions required for dissociation may lead to inconsistent recovery.- The biotin-streptavidin interaction is extremely strong, and dissociation typically requires denaturing conditions (e.g., boiling in SDS-PAGE sample buffer, 8 M guanidine (B92328) HCl at pH 1.5). These conditions can be difficult to control and may damage the eluted molecule. - Consider using a reversible binding system if elution is a critical step in your workflow.

Frequently Asked Questions (FAQs)

Q1: How does the binding affinity of this compound to streptavidin compare to that of biotin?

Q2: What are the optimal buffer conditions for the this compound-streptavidin interaction?

The optimal buffer conditions for the this compound-streptavidin interaction are expected to be very similar to those for the canonical biotin-streptavidin interaction. Generally, a buffer with a pH between 7.0 and 7.5, moderate ionic strength (e.g., physiological saline concentration), and at a temperature between 4°C and 37°C will support robust binding. For specific applications, empirical optimization of these parameters is recommended.

Q3: Can I use the same experimental protocols for this compound as I would for biotin?

In most cases, yes. The fundamental principles of using the this compound-streptavidin interaction for applications like affinity purification, immunoassays (e.g., ELISA), and immunohistochemistry are the same as for biotin. However, it is important to be aware that potential differences in binding kinetics (on- and off-rates) might necessitate adjustments to incubation times and washing procedures for optimal performance.

Q4: How can I measure the binding of my this compound-labeled molecule to streptavidin?

Several techniques can be used to quantify the interaction:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A straightforward method to qualitatively or semi-quantitatively assess binding.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

  • Flow Cytometry: Useful for analyzing the binding of this compound-labeled ligands to streptavidin-coated beads or cells.

Q5: What are some strategies to improve the signal-to-noise ratio in my this compound-streptavidin based assay?

  • Optimize Blocking: Use a high-quality blocking agent and ensure sufficient incubation time to minimize non-specific binding.

  • Increase Washing Efficiency: Perform multiple, vigorous wash steps. The inclusion of a non-ionic detergent can be beneficial.

  • Titrate Reagents: Empirically determine the optimal concentrations of your this compound-labeled molecule and streptavidin conjugate to maximize the specific signal while minimizing background.

  • Use High-Affinity Streptavidin Variants: For applications requiring extremely stable binding, consider using engineered streptavidin variants like traptavidin, which exhibits a significantly slower dissociation rate from biotin.[4]

Experimental Protocols

Protocol: Competitive ELISA to Estimate Relative Binding Affinity

This protocol allows for the estimation of the relative binding affinity of this compound compared to biotin for streptavidin.

Materials:

  • Streptavidin-coated 96-well microplate

  • Biotinylated horseradish peroxidase (Biotin-HRP)

  • Biotin standard solution

  • This compound solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of both the biotin standard and the this compound solution in Assay Buffer.

  • Add a fixed, predetermined concentration of Biotin-HRP to each well of the streptavidin-coated microplate.

  • Immediately add the different concentrations of the biotin standard or this compound to the wells. Include wells with only Biotin-HRP as a positive control and wells with only Assay Buffer as a negative control.

  • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate 3-5 times with Wash Buffer.

  • Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Add Stop Solution to each well to stop the reaction. The color will change to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance against the log of the competitor (biotin or this compound) concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the Biotin-HRP binding) for both biotin and this compound. The ratio of the IC50 values will provide an estimate of their relative binding affinities.

Visualizations

Logical Workflow for Troubleshooting Weak Signal in a this compound-Streptavidin Assay

weak_signal_troubleshooting start Weak or No Signal Observed check_binding Verify Binding Conditions (pH, Temp, Ionic Strength) start->check_binding check_labeling Assess this compound Labeling Efficiency check_binding->check_labeling Optimal optimize_conditions Optimize Buffers check_binding->optimize_conditions Suboptimal check_steric Consider Steric Hindrance check_labeling->check_steric Efficient relabel Re-optimize Labeling Reaction check_labeling->relabel Inefficient check_competition Investigate Biotin Contamination check_steric->check_competition Unlikely spacer_arm Use Longer Spacer Arm check_steric->spacer_arm Possible biotin_free Use Biotin-Free Reagents check_competition->biotin_free Present end Signal Improved check_competition->end Absent optimize_conditions->end relabel->end spacer_arm->end biotin_free->end

Caption: A logical workflow for diagnosing and resolving issues of weak or no signal.

Signaling Pathway Analogy for this compound-Streptavidin Interaction

binding_pathway cluster_streptavidin Streptavidin Binding Pocket cluster_ligand This compound Ligand BindingSite Binding Site Association Association (kon) BindingSite->Association BiotinSulfone This compound BiotinSulfone->Association Complex This compound- Streptavidin Complex Association->Complex Dissociation Dissociation (koff) Complex->Dissociation Dissociation->BindingSite Dissociation->BiotinSulfone

Caption: The dynamic equilibrium of this compound binding to and dissociating from streptavidin.

References

troubleshooting non-specific binding in Biotin sulfone pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biotin (B1667282) Sulfone Pull-Down Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Biotin sulfone pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in a biotin pull-down assay?

Non-specific binding is a common issue that can obscure results by creating high background noise. The primary sources include:

  • Binding to the Affinity Resin: Proteins may non-specifically adhere to the surface of the streptavidin-coated agarose (B213101) or magnetic beads themselves.[1]

  • Hydrophobic and Ionic Interactions: The inherent "stickiness" of some proteins can cause them to associate weakly with the bait protein, the biotin tag, or the bead surface.[1]

  • Endogenously Biotinylated Proteins: Cell lysates naturally contain proteins that are biotinylated by cellular enzymes. These will be captured by streptavidin beads, contributing to background.[1]

  • Excessive Bait Concentration: Using too much biotinylated bait can lead to saturation and increase the likelihood of non-specific interactions.[2]

  • Insufficient Washing: Wash steps that are not stringent enough may fail to remove weakly interacting, non-specific proteins.[2]

  • Contamination from Insoluble Proteins: If the cell lysate is not properly clarified, insoluble protein aggregates can be carried over and interfere with the assay.

Q2: My results show many background bands, even in my "beads-only" negative control. What should I do?

High background in a beads-only control indicates that proteins are binding directly to the streptavidin beads. To mitigate this, you should pre-clear your lysate. This is a critical step where the lysate is incubated with streptavidin beads before the actual pull-down experiment. These beads will capture proteins that non-specifically bind to the resin and are then discarded.

Q3: How can I optimize my wash buffer to reduce non-specific binding?

The composition of your wash buffer is crucial for reducing background while preserving specific interactions. The goal is to increase stringency without disrupting the desired bait-prey interaction. Since the biotin-streptavidin bond is incredibly strong, you can often use very stringent conditions.

Strategies for Increasing Wash Buffer Stringency:

  • Increase Salt Concentration: This disrupts ionic interactions. You can test a range of NaCl concentrations.

  • Add Detergents: Non-ionic detergents help to disrupt hydrophobic interactions.

  • Perform Serial Washes: Use a series of washes with varying stringency, such as a high-salt wash followed by a detergent wash.

Q4: Which blocking agents are recommended, and are there any I should avoid?

Proper blocking saturates non-specific binding sites on the streptavidin beads.

  • Recommended Blocking Agents: Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent. Using a 3-5% solution is typical. Normal serum can also be effective, particularly if it matches the host species of a secondary antibody used in downstream applications like Western blotting.

  • Agents to Avoid: Do not use non-fat dry milk as a blocking agent in biotin-streptavidin systems. Milk contains endogenous biotin, which will bind to the streptavidin beads and interfere significantly with the assay.

Q5: How do I account for endogenous biotinylated proteins in my sample?

Endogenous biotinylated proteins can be a significant source of background. To address this, you can deplete them from your lysate before performing the pull-down. This is done by incubating the lysate with free streptavidin beads, which will capture these proteins. The beads are then pelleted and discarded, leaving a lysate that is depleted of most endogenous biotinylated proteins.

Q6: What are the essential negative controls for a pull-down experiment?

To ensure your results are specific and reliable, the following negative controls are crucial:

  • Beads-Only Control: Incubate your cell lysate with streptavidin beads that have not been conjugated with your biotinylated bait. This control identifies proteins that bind non-specifically to the beads themselves.

  • Unbiotinylated Bait Control: If possible, perform a pull-down using an unbiotinylated version of your bait protein. This helps confirm that the interaction is dependent on the biotin tag and not just the bait protein itself.

Troubleshooting Guide: Non-Specific Binding

ProblemPossible Cause(s)Recommended Solution(s)
High background in all lanes, including the "beads-only" control. Proteins are binding non-specifically to the streptavidin beads.1. Pre-clear the lysate: Incubate the lysate with streptavidin beads before the pull-down to remove bead-binding proteins. 2. Optimize Blocking: Ensure beads are thoroughly blocked with an appropriate agent like BSA.
Many faint background bands are present in the experimental lane but not the control lane. 1. Wash buffer stringency is too low. 2. Incubation times are too long. 3. Excessive amount of bait protein used.1. Increase Wash Stringency: Add higher salt concentrations (e.g., 250-500 mM NaCl) and/or detergents (e.g., 0.1% NP-40) to wash buffers. 2. Optimize Incubation Time: Reduce the incubation time of the lysate with the beads. 3. Titrate Bait Protein: Perform the assay with varying concentrations of your biotinylated bait to find the optimal amount.
A few very strong, specific background bands appear consistently. Endogenously biotinylated proteins are being pulled down.Deplete Endogenous Biotin: Before the pull-down, incubate the lysate with free streptavidin beads to remove these proteins.
Smearing or high background across the entire gel lane. 1. Incomplete clarification of cell lysate. 2. Sample overloading.1. Clarify Lysate: Centrifuge the lysate at a higher speed or for a longer duration to pellet insoluble material. 2. Reduce Protein Load: Decrease the total amount of lysate used in the pull-down.

Experimental Protocols

Protocol 1: Pre-clearing Lysate to Reduce Bead-Specific Binding

This protocol is performed on the cell lysate before it is introduced to the biotinylated bait protein.

  • For every 1 mg of cell lysate, add 25-30 µL of a 50% slurry of streptavidin beads (agarose or magnetic).

  • Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.

  • Centrifuge the mixture to pellet the beads (e.g., 1,000 x g for 1 minute).

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. Discard the bead pellet.

  • The pre-cleared lysate is now ready for use in the main pull-down experiment.

Protocol 2: Stringent Washing Procedure

This procedure is performed after the lysate has been incubated with the immobilized bait protein.

  • Initial Wash: Pellet the beads and discard the lysate. Add 1 mL of a base wash buffer (e.g., TBS + 0.1% Tween-20). Resuspend the beads and rotate for 5 minutes at 4°C. Pellet the beads and discard the supernatant.

  • High-Salt Wash: Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% Tween-20). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants. Pellet the beads and discard the supernatant.

  • Detergent Wash: Add 1 mL of the base wash buffer again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes. Pellet the beads and discard the supernatant.

  • Final Wash: Perform a final wash with a buffer lacking detergent (e.g., TBS) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.

  • Proceed to the elution step.

Visualizations

G cluster_prep Preparation Steps cluster_exp Pull-Down Steps cluster_analysis Analysis Lysate Prepare Cell Lysate Preclear Pre-Clear Lysate (with bare beads) Lysate->Preclear Incubate Incubate Beads with Pre-Cleared Lysate Preclear->Incubate Bait Immobilize Biotinylated Bait on Beads Block Block Excess Sites (with free biotin/BSA) Bait->Block Block->Incubate Wash Perform Stringent Washes (High Salt / Detergent) Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze Eluate (e.g., Western Blot, MS) Elute->Analyze

Caption: Workflow for a Biotin Pull-Down Assay with highlighted steps to reduce non-specific binding.

TroubleshootingTree p0 High Non-Specific Binding Detected q1 High background in 'beads-only' control? p0->q1 s1 Cause: Proteins binding to beads q1->s1  Yes q2 Background only in bait-containing lane? q1->q2 No a1 Solution: 1. Pre-clear lysate with bare beads. 2. Optimize bead blocking (BSA). s1->a1 s2 Cause: Insufficient wash stringency or endogenous biotinylated proteins. q2->s2  Yes a2 Solution: 1. Increase salt/detergent in washes. 2. Deplete endogenous biotin (pre-incubation with free streptavidin beads). 3. Titrate bait concentration down. s2->a2

Caption: Decision tree for troubleshooting non-specific binding in pull-down assays.

References

optimizing buffer conditions for Biotin sulfone conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for biotin (B1667282) conjugation reactions.

Clarification: Biotin Sulfone vs. Amine-Reactive Biotinylation Reagents

It is important to clarify a common point of confusion. This compound , a metabolite of biotin where the sulfur atom is oxidized, is generally not used as a reagent for direct conjugation to proteins or other biomolecules in standard bioconjugation workflows.

The vast majority of biotinylation procedures utilize amine-reactive biotinylation reagents . These reagents, such as N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-Biotin) and their water-soluble counterparts, Sulfo-NHS esters of biotin (e.g., Sulfo-NHS-Biotin), are designed to react with primary amines on proteins (like the side chain of lysine (B10760008) residues) to form stable amide bonds.

This guide will focus on optimizing buffer conditions for these widely-used amine-reactive biotinylation reactions .

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for biotinylating my protein with an NHS-ester reagent?

The optimal pH range for reacting NHS esters with primary amines is between 7.0 and 9.0.[1][2][3][4][5] A slightly alkaline pH of 7.2-8.5 is often recommended because it facilitates the deprotonation of primary amines, making them more nucleophilic and reactive. However, it's a trade-off, as the rate of hydrolysis of the NHS ester also increases with higher pH. For most applications, a pH of 7.2-7.5 in a phosphate-based buffer is a good starting point.

Q2: Which buffers should I use for the conjugation reaction?

It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing conjugation efficiency.

Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.5.

  • HEPES, MOPS, or Bicarbonate buffers are also suitable choices.

Q3: My biotinylation reagent is not dissolving in my aqueous buffer. What should I do?

Standard NHS-biotin reagents have poor water solubility. They should first be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. Alternatively, for applications that cannot tolerate organic solvents, use a water-soluble version of the reagent, such as Sulfo-NHS-Biotin.

Q4: How can I stop the biotinylation reaction?

The reaction can be quenched by adding a buffer that contains primary amines. Common quenching reagents include Tris or glycine, typically added to a final concentration of 10-100 mM.

Q5: How do I remove unreacted biotin after the conjugation?

Excess, unreacted biotin must be removed to prevent interference in downstream applications. Common methods include:

  • Dialysis: Dialyze the sample against a suitable buffer (e.g., PBS) overnight at 4°C with multiple buffer changes.

  • Gel Filtration/Desalting Columns: Use a desalting column (e.g., Sephadex G-25) for a faster separation of the biotinylated protein from the smaller, unreacted biotin molecules.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Biotinylation Efficiency Presence of primary amines in the buffer (e.g., Tris, glycine). Perform buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction.
Inactive (hydrolyzed) NHS-biotin reagent. Use a fresh vial of the reagent. NHS esters are moisture-sensitive. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately.
Sub-optimal pH of the reaction buffer. Ensure the reaction pH is between 7.2 and 8.5 for optimal amine reactivity.
Insufficient molar excess of biotin reagent. Increase the molar ratio of biotin to protein. A 10-20 fold molar excess is a common starting point.
Low protein concentration. Higher protein concentrations (1-10 mg/mL) are generally more efficient. If your protein is dilute, consider concentrating it first.
Protein Precipitation during or after Conjugation High concentration of organic solvent from the biotin stock solution. Keep the volume of the added biotin stock low, ideally less than 10% of the total reaction volume.
Over-modification of the protein. Reduce the molar excess of the biotin reagent or shorten the reaction time. Over-modification can alter the protein's isoelectric point and cause precipitation.
Protein is unstable under the reaction conditions. Perform the reaction at a lower temperature (4°C) for a longer duration (e.g., 2 hours to overnight).
Loss of Protein Activity Biotinylation of critical lysine residues in the active or binding site. Reduce the molar excess of the biotin reagent to decrease the number of biotin molecules per protein.
Denaturation of the protein during the reaction. Optimize reaction conditions by trying a lower temperature or a different pH within the recommended range.
High Background in Downstream Assays Incomplete removal of unreacted biotin. Improve the purification step by using a desalting column or performing more extensive dialysis with multiple buffer changes.
Non-specific binding of the biotinylated protein. This may be related to over-modification. Try reducing the biotin-to-protein molar ratio.

Quantitative Data Summary

Table 1: Recommended Buffer Conditions for Amine-Reactive Biotinylation
Parameter Recommended Range/Value Notes
pH 7.0 - 9.0Optimal reactivity is often found between pH 7.2 and 8.5. Higher pH increases NHS-ester hydrolysis.
Buffer Type Phosphate (PBS), HEPES, Bicarbonate, MOPSCrucially, must be free of primary amines. Avoid Tris and glycine.
Additives AvoidComponents like sodium azide (B81097) should be removed as they can interfere with the reaction.
Table 2: Typical Experimental Parameters for Protein Biotinylation with NHS Esters
Parameter Recommended Range/Value Notes
Protein Concentration 1 - 10 mg/mLHigher concentrations are generally more efficient.
Biotin Reagent Molar Excess 10 to 40-foldThis needs to be optimized for each protein. Start with a 20-fold excess.
Reaction Temperature Room Temperature (18-25°C) or 4°CLower temperatures can be used to minimize protein degradation.
Reaction Time 30 - 60 minutes at Room Temp. / 2 hours to overnight at 4°CLonger incubation times may be needed for dilute protein solutions or at lower temperatures.
Quenching Reagent 10 - 100 mM Tris or GlycineAdded after the desired reaction time to stop the conjugation.

Detailed Experimental Protocol: Protein Biotinylation using an NHS Ester

This protocol provides a general guideline for biotinylating a protein solution using an amine-reactive NHS-ester of biotin.

1. Buffer Exchange of Protein Sample: a. If your protein solution contains Tris, glycine, or other amine-containing buffers, you must perform a buffer exchange. b. Use a desalting column or dialysis to exchange the protein into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. c. After buffer exchange, determine the protein concentration. Adjust the concentration to be within the 1-10 mg/mL range if possible.

2. Preparation of Biotinylation Reagent: a. Allow the vial of NHS-Biotin to equilibrate to room temperature before opening. b. Immediately before use, dissolve the NHS-Biotin in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. For example, dissolve 10 mg of biotin in 1 mL of anhydrous DMSO.

3. Biotinylation Reaction: a. Calculate the required volume of the biotin stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess over the protein). b. Add the calculated volume of the biotin stock solution to your protein solution while gently vortexing. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

4. Quenching the Reaction: a. To stop the reaction, add a quenching buffer such as 1M Tris-HCl, pH 7.5 to a final concentration of 50-100 mM. b. Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Biotinylated Protein: a. Remove the excess, unreacted biotin and the quenching reagent by running the reaction mixture through a desalting column (e.g., G-25). b. Collect the fractions containing your purified, biotinylated protein.

Visualizations

experimental_workflow Experimental Workflow for Protein Biotinylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start with Protein Sample buffer_exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS, pH 7.4) start->buffer_exchange conjugation Add Biotin Stock to Protein (e.g., 20x molar excess) Incubate RT for 30-60 min buffer_exchange->conjugation prep_biotin Prepare Fresh Biotin-NHS Stock in Anhydrous DMSO prep_biotin->conjugation quench Quench Reaction (e.g., 50mM Tris) conjugation->quench purify Remove Excess Biotin (Desalting Column/Dialysis) quench->purify analyze Characterize Conjugate purify->analyze end_product Biotinylated Protein Ready for Use analyze->end_product

Caption: A flowchart of the protein biotinylation process.

troubleshooting_workflow Troubleshooting Low Biotinylation Yield start Low Yield? check_buffer Buffer Amine-Free? start->check_buffer check_reagent Biotin Reagent Fresh? check_buffer->check_reagent Yes solution_buffer Solution: Buffer Exchange into PBS or HEPES check_buffer->solution_buffer No check_ph pH 7.2-8.5? check_reagent->check_ph Yes solution_reagent Solution: Use Fresh Reagent, Store Desiccated check_reagent->solution_reagent No check_ratio Molar Ratio Sufficient? check_ph->check_ratio Yes solution_ph Solution: Adjust pH of Reaction Buffer check_ph->solution_ph No check_conc Protein Conc. >1mg/mL? check_ratio->check_conc Yes solution_ratio Solution: Increase Molar Excess of Biotin check_ratio->solution_ratio No solution_conc Solution: Concentrate Protein Sample check_conc->solution_conc No success Yield Improved check_conc->success Yes solution_buffer->success solution_reagent->success solution_ph->success solution_ratio->success solution_conc->success

Caption: A decision tree for troubleshooting low yield results.

References

preventing degradation of Biotin sulfone during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biotin (B1667282) Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Biotin sulfone in experiments, with a focus on preventing potential degradation and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from biotin?

A1: this compound is an oxidized form of biotin where the sulfur atom in the thiophene (B33073) ring is oxidized to a sulfone group.[1][2] This modification makes it a stable metabolite of biotin.[2] While it still binds to avidin, its binding affinity is lower than that of biotin.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for shorter periods (e.g., one month), though it is always best to prepare fresh solutions for optimal results. It is recommended to bring the vial to room temperature before opening to prevent condensation, which could affect stability.

Q4: Is this compound sensitive to light?

A4: While specific photodegradation studies on this compound are not extensively documented, compounds containing sulfone groups can be susceptible to photodegradation. It is good laboratory practice to protect solutions containing this compound from prolonged exposure to direct light, for example, by using amber vials or covering tubes with foil during long incubations.

Q5: What is the stability of this compound at different pH and temperatures during an experiment?

A5: The sulfone functional group is generally stable and relatively inert under typical experimental conditions. Aliphatic sulfones are thermally stable, with decomposition occurring at temperatures above 300°C, far exceeding standard assay conditions. While extreme pH conditions should be avoided, this compound is expected to be stable in commonly used buffers with a pH range of 7-9. For any new experimental setup, it is advisable to perform pilot experiments to confirm its stability under your specific conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or No Signal Degradation of this compound Stock Solution: Improper storage (e.g., repeated freeze-thaw cycles, moisture).Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles.
Inefficient Labeling: If using this compound for conjugation, the reaction conditions may be suboptimal.Ensure the pH of the labeling reaction is within the optimal range (typically 7-9). Avoid buffers containing primary amines (e.g., Tris) if using NHS-ester chemistry.
Issues with Detection Reagents: Problems with streptavidin-conjugates or antibodies.Use fresh detection reagents and ensure they are stored correctly. Titrate detection reagents to find the optimal concentration.
High Background Signal Non-specific Binding: The concentration of this compound or detection reagents may be too high.Optimize the concentration of this compound and detection reagents by performing a titration experiment. Increase the number of wash steps and the stringency of the wash buffer. Use an appropriate blocking buffer.
Contamination: Contamination of buffers or reagents with free biotin.Use fresh, high-purity reagents. Be aware that some cell culture media contain biotin, which can interfere with assays.
Variability Between Experiments Inconsistent Reagent Preparation: Variations in the preparation of stock solutions or buffers.Prepare and use reagents consistently. Calibrate pipettes regularly to ensure accurate dispensing of volumes.
Differences in Incubation Times or Temperatures: Minor variations in experimental conditions can lead to different outcomes.Strictly adhere to the established protocol for incubation times and temperatures. Use a temperature-controlled incubator.

Data Summary

Storage and Stability of this compound
Form Storage Temperature Reported Stability Reference
Powder-20°C≥ 4 years
In DMSO-80°C1 year
In DMSO-20°C1 month
Solubility of this compound
Solvent Concentration Reference
DMSO50 mg/mL (180.96 mM)
DMSO:PBS (pH 7.2) (1:5)0.16 mg/mL

Experimental Protocols & Visualizations

Standard Experimental Workflow for a Pull-Down Assay

This workflow outlines the key steps for using biotinylated this compound in a pull-down assay to identify interacting proteins.

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis prep_reagents Prepare Buffers and Reagents prep_biotin Prepare this compound Stock prep_sample Prepare Cell Lysate/Protein Sample incubate Incubate this compound with Sample prep_sample->incubate capture Capture with Streptavidin Beads incubate->capture wash Wash Beads capture->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE/Mass Spectrometry elute->analyze

A typical workflow for a this compound pull-down assay.
Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes when using this compound.

A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Elution of Biotin Sulfone-Tagged Molecules from Streptavidin Beads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the elution of biotin (B1667282) sulfone-tagged molecules from streptavidin beads.

A Note on Biotin Sulfone: While the interaction between biotin and streptavidin is extensively documented, specific literature on the elution of this compound-tagged molecules is limited. This compound is a metabolite of biotin. In the absence of contrary evidence, it is presumed that the binding affinity and elution characteristics of this compound are comparable to those of biotin. Therefore, the strategies and protocols outlined below for biotinylated molecules are considered applicable to this compound-tagged molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to elute my this compound-tagged molecule from streptavidin beads?

The bond between biotin (and presumably this compound) and streptavidin is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ M.[1] This high affinity makes the complex extremely stable and resistant to dissociation under mild conditions. Elution, therefore, requires harsh conditions to disrupt this strong interaction.[2][3]

Q2: What are the most common methods for eluting biotinylated molecules?

Common elution strategies can be broadly categorized as follows:

  • Harsh/Denaturing Conditions: Using heat, detergents (like SDS), and extreme pH (acidic or basic) to denature streptavidin and release the bound molecule.[2][3]

  • Competitive Elution: Using a high concentration of free biotin to compete with the this compound-tagged molecule for binding to streptavidin.

  • Enzymatic Cleavage: If a cleavable linker is incorporated between the this compound tag and the molecule of interest, a specific protease can be used to release the molecule while the tag remains bound to the beads.

  • Organic Solvents: Certain organic solvents can disrupt the biotin-streptavidin interaction. For example, room-temperature phenol (B47542) has been shown to efficiently release biotin-tagged DNA.

Q3: Will the harsh elution conditions damage my protein of interest?

Yes, harsh conditions such as high heat, extreme pH, and strong detergents can denature your protein, potentially leading to loss of function. The choice of elution method should be carefully considered based on the downstream application of your eluted molecule. If maintaining the native structure and function is critical, milder (though potentially less efficient) methods or the use of a cleavable linker should be prioritized.

Q4: Can I reuse my streptavidin beads after elution?

If you use harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer), the streptavidin on the beads will be denatured and will not be able to bind biotinylated molecules again. Therefore, the beads are generally not reusable after such treatments.

Troubleshooting Guides

Problem 1: Low or No Elution of the Target Molecule
Possible Cause Suggested Solution
Ineffective Elution Buffer - For competitive elution, ensure the free biotin concentration is sufficiently high (e.g., 25 mM). Note that biotin has low solubility in neutral aqueous buffers; consider preparing a concentrated stock in a mild base or DMSO. - For denaturing elution, ensure the concentration of the denaturant (e.g., SDS) and the temperature are adequate. A combination of excess biotin and heating (e.g., 95°C for 5 minutes) can be effective.
Suboptimal Binding Conditions - The presence of certain detergents during the binding step can affect elution efficiency. For instance, higher concentrations of IGEPAL-CA630 may strengthen the biotin-streptavidin bond, making elution more difficult.
Insufficient Incubation Time/Temperature - For competitive elution with biotin, incubation time and temperature are critical. Heating to 95°C for 5 minutes in the presence of 25 mM biotin has been shown to be effective.
Precipitation of Target Molecule on Beads - If the eluted protein is prone to precipitation, consider adding solubilizing agents to the elution buffer or performing a rapid buffer exchange into a more suitable buffer immediately after elution.
Problem 2: High Levels of Non-Specific Protein Binding
Possible Cause Suggested Solution
Insufficient Washing - Increase the number and stringency of wash steps before elution. Use buffers with higher salt concentrations (e.g., 1M KCl) or non-ionic detergents (e.g., 0.05% Tween-20) to disrupt non-specific interactions.
Hydrophobic Interactions with Beads - Include a non-ionic detergent in your wash buffers. Pre-clearing the lysate by incubating it with beads that do not have streptavidin can also reduce non-specific binding.
Ionic Interactions with Beads - Adjust the salt concentration in your wash buffers to disrupt ionic interactions.
Problem 3: Co-elution of Streptavidin with the Target Molecule
Possible Cause Suggested Solution
Harsh Elution Conditions - Harsh denaturing conditions that release the biotinylated molecule can also cause streptavidin to leach from the beads.
Use of a Milder Elution Method - An optimized elution buffer with 0.4% SDS, 1% IGEPAL-CA630, and 25 mM biotin with heating at 95°C for 5 minutes has been shown to elute biotinylated proteins without significant streptavidin contamination.
Cleavable Linker Strategy - Incorporate a cleavable linker between your molecule and the this compound tag. This allows for the release of your molecule under specific, mild conditions without disrupting the streptavidin-biotin interaction.

Quantitative Data on Elution Strategies

The following table summarizes the efficiency of various elution methods for biotinylated molecules from streptavidin beads. This data can serve as a guide for selecting the appropriate strategy for your experiment.

Elution MethodReagents/ConditionsElution EfficiencyRemarks
Competitive Elution with Heat 25 mM Biotin, 95°C for 5 min~40-60%Effective for many applications and can be optimized by adjusting detergent concentrations in the binding step.
Denaturing Elution SDS-PAGE Sample Buffer, 95-100°C for 5 minHighTypically provides high recovery but denatures the eluted protein and co-elutes streptavidin.
Acidic Elution 0.1 M Glycine-HCl, pH 2.5-2.8VariableEffective but will denature most proteins. Requires immediate neutralization of the eluate.
Basic Elution with Heat Ammonium Hydroxide, elevated temperaturesUp to 96% (for DNA)Can be very efficient but may damage the eluted molecule (e.g., DNA bases).
Pure Water with Heat Pure Water, >70°C>95% (for DNA)A mild method for nucleic acids, but efficiency is reduced by the presence of salts.
Organic Solvent Phenol/Chloroform/Isoamyl alcoholApproaching 100% (for DNA)Effective at room temperature and preserves the biotin tag for reuse.

Experimental Protocols & Workflows

Protocol 1: Competitive Elution with Heat

This protocol is a good starting point for eluting this compound-tagged proteins when downstream applications are compatible with some level of protein denaturation.

  • Washing: After binding your this compound-tagged molecule to the streptavidin beads, wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:

    • 2 washes with a high-salt buffer (e.g., PBS + 1 M NaCl).

    • 2 washes with a buffer containing a non-ionic detergent (e.g., PBS + 0.1% Tween-20).

    • 2 final washes with PBS to remove residual salt and detergent.

  • Elution:

    • Prepare an elution buffer containing 25 mM biotin in a suitable buffer (e.g., PBS). To dissolve the biotin, you may need to add a small amount of NaOH to raise the pH or prepare a concentrated stock in DMSO.

    • Resuspend the beads in the elution buffer.

    • Incubate at 95°C for 5 minutes.

  • Collection:

    • Quickly centrifuge the beads and collect the supernatant containing your eluted molecule.

    • A second elution step can be performed to maximize recovery.

Workflow Diagrams

ElutionStrategies cluster_binding Binding Phase cluster_washing Washing Phase cluster_elution Elution Phase Lysate Cell Lysate with This compound-tagged Molecule Beads Streptavidin Beads Lysate->Beads Incubation BoundComplex Bead-Bound Complex Beads->BoundComplex Wash1 High Salt Wash BoundComplex->Wash1 Wash2 Detergent Wash Wash1->Wash2 Wash3 Final Buffer Wash Wash2->Wash3 WashedBeads Washed Beads Wash3->WashedBeads Denaturing Denaturing (Heat, SDS) WashedBeads->Denaturing Competitive Competitive (Excess Biotin) WashedBeads->Competitive Cleavage Enzymatic Cleavage WashedBeads->Cleavage ElutedMolecule Eluted Molecule Denaturing->ElutedMolecule Competitive->ElutedMolecule Cleavage->ElutedMolecule

Caption: General workflow for the purification and elution of this compound-tagged molecules.

TroubleshootingLogic Start Low/No Elution CheckBuffer Is Elution Buffer Correctly Prepared? Start->CheckBuffer CheckConditions Are Incubation Time/Temp Optimal? CheckBuffer->CheckConditions Yes SolutionBuffer Remake Buffer (e.g., solubilize biotin properly) CheckBuffer->SolutionBuffer No CheckBinding Were Binding Conditions Suboptimal? CheckConditions->CheckBinding Yes SolutionConditions Increase Incubation Time/Temp (e.g., 95°C for 5 min) CheckConditions->SolutionConditions No SolutionBinding Optimize Detergent Concentration During Binding CheckBinding->SolutionBinding Yes End Successful Elution SolutionBuffer->End SolutionConditions->End SolutionBinding->End

Caption: Troubleshooting logic for low or no elution of the target molecule.

References

minimizing steric hindrance in Biotin sulfone labeling of complex proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for biotin (B1667282) sulfone labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the biotinylation of complex proteins, with a focus on minimizing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is biotin sulfone and why is it used for protein labeling?

This compound is a derivative of biotin that is commonly used for protein labeling. The process, known as biotinylation, involves covalently attaching the small biotin molecule (244 Da) to a protein or other macromolecule.[1] This "tag" is then used for a variety of applications, including protein detection, purification, and localization studies, due to its incredibly strong and specific interaction with avidin (B1170675) and streptavidin proteins.[1][2][3]

Q2: What is steric hindrance and how does it affect the labeling of complex proteins?

Steric hindrance refers to the obstruction of a chemical reaction due to the physical size of molecules. In the context of biotinylation, the complex three-dimensional structure of a large protein can prevent the this compound reagent from accessing its target amino acid residues (typically lysines).[4] This is particularly problematic for large, multi-subunit protein complexes, glycoproteins with extensive carbohydrate modifications, and membrane proteins embedded in lipid bilayers. Steric hindrance can lead to low labeling efficiency and incomplete tagging of the protein of interest.

Q3: How can I minimize steric hindrance during biotinylation?

Several strategies can be employed to overcome steric hindrance:

  • Use of long spacer arms: Biotinylation reagents are available with spacer arms of varying lengths, often composed of polyethylene (B3416737) glycol (PEG) chains. These spacers increase the distance between the biotin molecule and the reactive group, allowing the biotin tag to reach and react with otherwise inaccessible sites on the protein.

  • Optimization of reaction conditions: Adjusting the pH, temperature, and incubation time of the labeling reaction can improve efficiency.

  • Site-specific labeling: In some cases, enzymatic or chemical methods can be used to attach biotin to a specific site on the protein that is known to be accessible.

  • Denaturation and refolding: For some proteins, partial denaturation can expose buried residues for labeling, followed by refolding to restore the protein's native structure. However, this approach must be carefully optimized to avoid irreversible protein aggregation.

Q4: What is the optimal molar ratio of biotin reagent to protein?

The optimal molar ratio of biotin reagent to protein depends on several factors, including the protein's concentration, the number of available labeling sites (e.g., lysine (B10760008) residues), and the desired degree of labeling. A higher molar excess of the biotin reagent is generally required for dilute protein solutions to achieve the same level of incorporation as in more concentrated solutions. It is recommended to perform a titration experiment to determine the optimal ratio for your specific protein and application. Over-biotinylation can lead to protein precipitation and loss of biological activity.

Q5: How do I choose the right biotinylation reagent?

The choice of reagent depends on the target functional group on your protein, the desired spacer arm length, and whether a cleavable or reversible tag is needed. For labeling primary amines on lysine residues, N-hydroxysuccinimide (NHS) esters of biotin are commonly used. Reagents with long PEG spacers are recommended for large, complex proteins to minimize steric hindrance.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no biotin labeling detected Steric hindrance: The target sites on the protein are not accessible to the biotinylation reagent.Use a biotinylation reagent with a longer spacer arm (e.g., PEGylated biotin). Optimize reaction conditions (pH, temperature, time) to improve accessibility. Consider partial denaturation/refolding if applicable.
Inactive biotin reagent: The NHS ester has been hydrolyzed due to moisture.Store biotin reagents desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for the biotin reagent.Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer at a pH between 7.2 and 8.5.
Low protein concentration: Dilute protein solutions require a higher molar excess of biotin reagent.Concentrate the protein sample if possible. Increase the molar excess of the biotin reagent.
Protein precipitation during or after labeling Over-biotinylation: Excessive labeling can alter the protein's isoelectric point and lead to aggregation.Reduce the molar ratio of biotin reagent to protein. Optimize the reaction time to control the degree of labeling.
Hydrophobic nature of the biotin reagent: Some biotin reagents are not very water-soluble.Use a water-soluble biotin reagent, such as one containing a sulfonyl group (sulfo-NHS) or a PEG spacer.
Loss of protein activity after labeling Labeling of critical residues: The biotin tag may be attached to an amino acid that is essential for the protein's function.Use a biotinylation reagent with a different reactive group to target other amino acids. Consider site-specific labeling methods. Reduce the degree of labeling by lowering the biotin-to-protein molar ratio.

Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can affect the efficiency of biotinylation.

Table 1: Effect of Spacer Arm Length on Biotin Reagent Properties

Biotin ReagentSpacer Arm Length (Å)Key Features
NHS-Biotin13.5Standard biotinylation reagent.
NHS-PEG4-Biotin24.8Increased water solubility and reduced steric hindrance.
NHS-PEG12-Biotin51.5Further increased spacer length for highly complex proteins.
Biotin-XX-SSE29.1Long, flexible spacer for enhanced binding to avidin/streptavidin.

Data sourced from Interchim product information.

Table 2: Effect of Biotin-to-Protein Molar Ratio on Degree of Labeling (DOL)

Protein ConcentrationMolar Excess of BiotinResulting Biotin Groups per Antibody
1-10 mg/mL20-fold4-6
50-200 µg/mL50-fold1-3

Data adapted from Thermo Fisher Scientific product literature for Sulfo-NHS-Biotin.

Table 3: Effect of Incubation Time on Degree of Labeling (DOL) of NVS-Protein

Incubation Time (hours)Average Degree of Labeling (Biotin/Protein)Most Abundant Species (Biotin/Protein)
12.02
23.53
44.75

Data from a study on the factors influencing biotinylation, analyzed by LC-MS.

Experimental Protocols

Protocol 1: this compound Labeling of a Purified Complex Protein in Solution

This protocol is a general guideline for labeling a purified protein with an amine-reactive this compound reagent (e.g., Sulfo-NHS-LC-Biotin).

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfo-NHS-LC-Biotin

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Biotin Reagent Preparation:

    • Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the biotin reagent in anhydrous DMSO or DMF.

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM biotin stock solution to achieve the desired molar excess (e.g., 20-fold for a 2 mg/mL protein solution).

    • Add the calculated volume of the biotin reagent to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotin reagent.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Biotin:

    • Remove non-reacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Quantification and Storage:

    • Determine the degree of biotinylation using a suitable assay (e.g., HABA assay).

    • Store the biotinylated protein at -20°C or -80°C.

Protocol 2: Cell Surface Protein Biotinylation

This protocol describes the labeling of proteins on the surface of live cells with a membrane-impermeable this compound reagent.

Materials:

  • Cultured cells

  • Ice-cold PBS (pH 8.0)

  • Sulfo-NHS-SS-Biotin (thiol-cleavable)

  • Quenching solution (e.g., 50 mM glycine in PBS)

  • Lysis buffer

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation:

    • Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.

  • Biotinylation:

    • Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (e.g., 0.5 mg/mL).

    • Incubate the cells with the biotin solution for 30 minutes on ice with gentle rocking.

  • Quenching:

    • Remove the biotin solution and wash the cells three times with the quenching solution to stop the reaction.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the biotinylated proteins from the beads. For thiol-cleavable biotin, this can be done by incubation with a reducing agent (e.g., DTT).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Visualizations

experimental_workflow General Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis protein_prep Protein Preparation (in amine-free buffer) biotinylation Biotinylation Reaction (Optimized time, temp, molar ratio) protein_prep->biotinylation reagent_prep Biotin Reagent Preparation reagent_prep->biotinylation quenching Quenching (e.g., Tris buffer) biotinylation->quenching purification Removal of Excess Biotin (Desalting/Dialysis) quenching->purification analysis Analysis (e.g., HABA assay, Western Blot, MS) purification->analysis

Caption: General workflow for this compound labeling of proteins.

steric_hindrance_logic Troubleshooting Steric Hindrance start Low Labeling Efficiency? check_reagent Is Biotin Reagent Active? start->check_reagent Yes check_buffer Is Buffer Amine-Free? check_reagent->check_buffer Yes failure Prepare Fresh Reagent check_reagent->failure No check_ratio Is Molar Ratio Optimized? check_buffer->check_ratio Yes failure2 Buffer Exchange check_buffer->failure2 No steric_issue Suspect Steric Hindrance check_ratio->steric_issue Yes failure3 Increase Molar Ratio check_ratio->failure3 No solution1 Use Longer Spacer Arm (e.g., PEGylated Biotin) steric_issue->solution1 solution2 Optimize Reaction Conditions (pH, Time, Temperature) steric_issue->solution2 success Successful Labeling solution1->success solution2->success

Caption: Decision tree for troubleshooting low biotinylation efficiency.

cell_surface_workflow Cell Surface Protein Biotinylation Workflow start Wash Cells (Ice-cold PBS, pH 8.0) biotinylate Biotinylate Surface Proteins (Sulfo-NHS-SS-Biotin, 4°C) start->biotinylate quench Quench Reaction (Glycine Solution) biotinylate->quench lyse Lyse Cells quench->lyse pulldown Affinity Purification (Streptavidin Beads) lyse->pulldown wash Wash Beads pulldown->wash elute Elute Proteins (Reducing Agent) wash->elute analyze Analyze by WB or MS elute->analyze

Caption: Workflow for labeling and isolating cell surface proteins.

References

Technical Support Center: Quantification of Biotin Sulfone Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of biotin (B1667282) sulfone labeling on target proteins. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the biotin sulfone labeling process.

Low or No Biotin Labeling Detected

Question: I am observing a weak or no signal for my biotin-labeled protein. What are the potential causes and how can I troubleshoot this?

Answer: Low labeling efficiency is a common problem that can be attributed to several factors related to the reagents, reaction conditions, and the protein itself.

Troubleshooting Steps:

  • Reagent Quality and Handling:

    • Moisture Sensitivity: this compound reagents, particularly those with NHS esters, are sensitive to moisture. Ensure that the reagent is stored in a desiccated environment at the recommended temperature (typically -20°C). Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[1][2][3]

    • Reagent Age: Use a fresh batch of the labeling reagent if possible, as prolonged storage can lead to degradation.[4]

  • Reaction Buffer Composition:

    • Presence of Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with amine-reactive biotin reagents (e.g., NHS esters), significantly reducing labeling efficiency.[5]

    • Optimal pH: The optimal pH for reactions with NHS esters is typically between 7.2 and 8.5. At lower pH, the primary amines on the protein are protonated and less reactive. At higher pH, the hydrolysis of the NHS ester increases, reducing its availability to react with the protein.

  • Molar Excess of Biotin Reagent:

    • An insufficient molar ratio of the biotin reagent to the protein can result in incomplete labeling. It is recommended to empirically optimize the molar excess, starting with a 10 to 20-fold molar excess and adjusting as needed. For dilute protein solutions, a greater molar excess may be required to achieve the desired level of incorporation.

  • Protein Concentration and Purity:

    • Labeling efficiency is dependent on the protein concentration. For optimal results, a protein concentration of at least 1-2 mg/mL is recommended.

    • Ensure the protein sample is of high purity (>90%) to avoid labeling of contaminating proteins.

  • Accessibility of Target Residues:

    • The target amino acid residues (e.g., lysines for NHS esters, cysteines for maleimides) may be buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent. Gentle denaturation or partial unfolding of the protein might be necessary to expose these sites.

Protein Precipitation During or After Labeling

Question: My protein precipitates out of solution during or after the labeling reaction. Why is this happening and what can I do to prevent it?

Answer: Protein precipitation is often a result of over-labeling, which can alter the protein's surface charge and isoelectric point (pI), leading to decreased solubility.

Troubleshooting Steps:

  • Reduce Molar Excess of Biotin Reagent: Decrease the molar ratio of the biotin reagent to the protein to reduce the number of biotin molecules attached to each protein molecule.

  • Optimize Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and have better control over the degree of labeling.

  • Buffer pH Adjustment: After the labeling reaction, adjusting the pH of the solution away from the new isoelectric point of the biotinylated protein can sometimes help to redissolve it.

  • Use of Solubility-Enhancing Reagents: Consider using biotinylation reagents that incorporate a polyethylene (B3416737) glycol (PEG) spacer arm, which can help to maintain the solubility of the labeled protein.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quantification of this compound labeling.

1. How can I quantify the degree of biotin labeling on my target protein?

There are several methods to determine the molar substitution ratio (MSR), which is the number of biotin molecules per protein molecule:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method based on the displacement of HABA from avidin (B1170675) or streptavidin by biotin. The change in absorbance at 500 nm is proportional to the amount of biotin.

  • Spectrophotometric Analysis: Some commercially available biotinylation kits include a chromophore in the linker arm, allowing for direct spectrophotometric quantification of the incorporated biotin by measuring the absorbance at a specific wavelength (e.g., 354 nm).

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the exact mass of the biotinylated protein. The mass shift compared to the unlabeled protein corresponds to the number of incorporated biotin molecules.

  • Western Blot Analysis: While not strictly quantitative for determining the MSR, Western blotting with streptavidin-HRP can be used to confirm successful biotinylation and to get a semi-quantitative estimate of the labeling efficiency by comparing band intensities.

2. What are the recommended buffer conditions for biotinylation reactions?

The choice of buffer is critical for successful labeling. Here is a summary of recommended buffer conditions:

Buffer ComponentRecommendationRationale
Buffer Type Phosphate-buffered saline (PBS), HEPES, Bicarbonate/CarbonateThese buffers are free of primary amines that would compete with the labeling reaction.
pH 7.2 - 8.5 for amine-reactive labelingThis pH range ensures that the target primary amines are sufficiently deprotonated and reactive, while minimizing hydrolysis of the NHS ester.
Additives Avoid nucleophiles like sodium azideNucleophiles can react with the biotinylation reagent, reducing its availability for labeling the target protein.

3. How do I remove excess, unreacted biotinylation reagent after the labeling reaction?

It is crucial to remove non-reacted biotin to prevent interference in downstream applications. Common methods include:

  • Desalting Columns/Gel Filtration: Size exclusion chromatography effectively separates the larger labeled protein from the smaller, unreacted biotin reagent.

  • Dialysis: Dialysis against an appropriate buffer is a reliable method for removing small molecules like unreacted biotin from the protein solution.

  • Spin Concentrators: Filter-based spin columns can be used to concentrate the labeled protein while removing the smaller biotin reagent.

4. Can I store my biotinylated protein? If so, under what conditions?

Yes, biotinylated proteins can typically be stored. For short-term storage, 4°C is usually sufficient. For long-term storage, it is recommended to aliquot the labeled protein and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The optimal storage conditions may vary depending on the stability of the target protein.

Experimental Protocols

General Protocol for Biotinylation of a Target Protein

This protocol provides a general guideline for labeling a protein with an amine-reactive this compound reagent (e.g., Sulfo-NHS-Biotin).

Materials:

  • Purified target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive this compound reagent (e.g., Sulfo-NHS-Biotin)

  • Anhydrous DMSO or DMF (if the biotin reagent is not water-soluble)

  • Desalting column or dialysis cassette for buffer exchange and removal of excess biotin

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Biotin Reagent Preparation:

    • Allow the vial of biotin reagent to equilibrate to room temperature before opening.

    • Immediately before use, prepare a stock solution of the biotin reagent (e.g., 10 mM) in an appropriate solvent (ultrapure water for water-soluble reagents, or anhydrous DMSO/DMF for non-water-soluble reagents).

  • Labeling Reaction:

    • Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the biotin reagent to the protein solution while gently mixing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to react with and inactivate any excess biotin reagent. Incubate for 15-30 minutes.

  • Removal of Excess Biotin:

    • Separate the biotinylated protein from unreacted biotin and reaction byproducts using a desalting column or by dialyzing the sample against an appropriate buffer.

  • Quantification and Storage:

    • Determine the degree of biotinylation using a suitable method (e.g., HABA assay).

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Protein Preparation (Buffer Exchange) labeling Biotinylation Reaction protein_prep->labeling reagent_prep Biotin Reagent Preparation reagent_prep->labeling quenching Quench Reaction labeling->quenching Optional purify Remove Excess Biotin (Desalting/Dialysis) labeling->purify quenching->purify quantify Quantify Labeling (e.g., HABA Assay) purify->quantify storage Store Labeled Protein quantify->storage

Caption: Experimental workflow for this compound labeling of a target protein.

troubleshooting_workflow cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_protein Protein Properties start Low/No Labeling Signal check_reagent Check Biotin Reagent (Age, Storage) start->check_reagent check_buffer Verify Buffer Composition (No Amines, Correct pH) check_reagent->check_buffer optimize_molar_ratio Increase Molar Excess of Biotin Reagent check_buffer->optimize_molar_ratio check_protein_conc Ensure Adequate Protein Concentration optimize_molar_ratio->check_protein_conc check_accessibility Assess Target Residue Accessibility check_protein_conc->check_accessibility end Improved Labeling check_accessibility->end

Caption: Troubleshooting logic for low this compound labeling efficiency.

References

Validation & Comparative

A Comparative Analysis of Binding Affinities: Biotin vs. Biotin Sulfone to Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (B1667282) and streptavidin is renowned for its exceptionally high affinity, making it a cornerstone of numerous biotechnological applications. Understanding how modifications to the biotin molecule affect this interaction is crucial for the development of novel assays, purification methods, and drug delivery systems. This guide provides a detailed comparison of the binding affinity of biotin and its metabolite, biotin sulfone, to streptavidin, supported by experimental data and methodologies.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to a protein is typically quantified by the dissociation constant (Kd), where a smaller Kd value indicates a stronger interaction. The binding of biotin to streptavidin is one of the strongest non-covalent interactions known in nature.[1][2][3]

LigandDissociation Constant (Kd) vs. StreptavidinBinding Characteristic
Biotin ~10-14 - 10-15 M[1][4]Extremely High Affinity
This compound No significant binding reportedNegligible Affinity

Key Finding: Experimental evidence indicates that this compound, a metabolic derivative of biotin, does not significantly bind to the biotin-binding sites of streptavidin. This stark difference in affinity highlights the high specificity of the streptavidin-biotin interaction.

Experimental Methodologies for Determining Binding Affinity

Several experimental techniques are employed to quantify the binding affinity between biotin and streptavidin. These methods provide the data necessary to determine the dissociation constant (Kd).

Solid-Phase Competitive Enzyme Immunoassay

This method is used to determine the relative binding affinity of a ligand by measuring its ability to compete with a labeled ligand for binding to a target protein.

Protocol:

  • Immobilization: A biotinylated protein, such as Bovine Serum Albumin (BSA-biotin), is coated onto the wells of a microtiter plate.

  • Competition: A constant concentration of streptavidin is mixed with varying concentrations of the test ligand (e.g., biotin or this compound).

  • Incubation: The streptavidin-ligand mixtures are added to the coated wells and incubated to allow binding to the immobilized BSA-biotin.

  • Detection: The amount of streptavidin bound to the plate is quantified using an enzyme-conjugated antibody that specifically recognizes streptavidin. The addition of a substrate for the enzyme results in a colorimetric or fluorescent signal that is inversely proportional to the concentration of the free ligand in the initial mixture.

  • Data Analysis: The concentration of the test ligand that inhibits 50% of streptavidin binding (IC50) is determined. This value is used to calculate the relative binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Protocol:

  • Immobilization: Streptavidin is covalently attached to the surface of a sensor chip.

  • Injection: A solution containing the analyte (e.g., biotin or this compound) at a known concentration is flowed over the sensor surface.

  • Measurement: The binding of the analyte to the immobilized streptavidin causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

  • Data Analysis: The association and dissociation rate constants (kon and koff) are determined from the sensorgram (a plot of SPR signal versus time). The dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.

Protocol:

  • Sample Preparation: A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of the ligand (biotin or this compound) is loaded into the injection syringe.

  • Titration: Small aliquots of the ligand solution are injected into the streptavidin solution.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Binding Comparison

The following diagram illustrates the fundamental difference in the interaction of biotin and this compound with the streptavidin binding pocket.

G Comparative Interaction with Streptavidin Binding Pocket cluster_biotin Biotin Interaction cluster_sulfone This compound Interaction Biotin Biotin High Affinity Streptavidin_B Streptavidin Binding Pocket Strong, Specific Binding Biotin->Streptavidin_B Kd ~ 10⁻¹⁴ M BiotinSulfone This compound Negligible Affinity Streptavidin_S Streptavidin Binding Pocket No Significant Interaction BiotinSulfone->Streptavidin_S No Binding

Caption: Biotin vs. This compound binding to Streptavidin.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a competitive enzyme immunoassay to compare the binding affinities of biotin and this compound.

G Workflow: Competitive Binding Assay A Immobilize BSA-Biotin on Microtiter Plate C Incubate Streptavidin/Competitor Mixture in Coated Wells A->C B Prepare Streptavidin and Competitor Solutions (Biotin or this compound) B->C D Wash to Remove Unbound Streptavidin C->D E Add Enzyme-Conjugated Anti-Streptavidin Antibody D->E F Wash to Remove Unbound Antibody E->F G Add Substrate and Measure Signal F->G H Analyze Data: Determine IC50 and Relative Affinity G->H

Caption: Key steps in a competitive binding assay.

References

A Researcher's Guide: Desthiobiotin for Reversible Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein purification, the biotin-streptavidin interaction is renowned for its high affinity and specificity, making it a cornerstone of affinity chromatography. However, the near-irreversible nature of this bond necessitates harsh, denaturing conditions for elution, often compromising the structural integrity and biological activity of the purified protein. For applications requiring the recovery of native, functional proteins, reversible biotin (B1667282) analogs are indispensable.

This guide provides a comprehensive comparison of desthiobiotin, a leading reversible biotin analog, with the conventional biotin-streptavidin system. While the term "biotin sulfone" is recognized as a metabolite of biotin, it is not utilized as a reagent for reversible protein purification. Therefore, this comparison will focus on desthiobiotin as the primary tool for gentle elution, contrasted with the standard biotin method, and will also briefly introduce 2-iminobiotin (B86554) as another established alternative.

Principles of Reversible vs. Irreversible Binding

The key to a successful affinity purification strategy lies in the ability to both capture the target protein with high specificity and subsequently release it without damage.

  • Biotin: Forms one of the strongest known non-covalent bonds with streptavidin (Kd ≈ 10-14 M), which is practically irreversible under physiological conditions.[1] Elution requires extreme pH, high concentrations of denaturing agents (like 6M guanidine (B92328) HCl), or boiling in SDS-PAGE sample buffer, which invariably denatures the target protein.[2][3]

  • Desthiobiotin: This sulfur-free analog of biotin binds to streptavidin with a significantly lower affinity (Kd ≈ 10-11 M).[4] While this interaction is strong enough for efficient protein capture from a complex lysate, it is readily reversible.[5] Elution is achieved under gentle, physiological conditions by competitive displacement with an excess of free biotin, which has a much higher affinity for the streptavidin binding sites.

Quantitative Comparison of Binding Parameters

The dissociation constant (Kd) is a critical parameter that quantifies the strength of the binding interaction. A lower Kd value indicates a stronger bond.

ParameterBiotinDesthiobiotin2-Iminobiotin
Dissociation Constant (Kd) ~10-14 M~10-11 MpH-dependent (~10-11 M at pH >9.5)
Binding Conditions Physiological (pH 7-8)Physiological (pH 7-8)Alkaline (pH >9.5)
Elution Mechanism DenaturationCompetitive DisplacementpH Shift
Elution Conditions Harsh (e.g., 6M Guanidine HCl, boiling in SDS)Gentle (e.g., 2.5-50 mM Biotin in PBS)Gentle (e.g., 50 mM Acetate, pH 4.0)
Protein State Post-Elution DenaturedNative, FunctionalNative, Functional

Data sourced from multiple references.

Experimental Workflows and Methodologies

The choice of biotin analog dictates the entire purification workflow, particularly the elution step.

General Affinity Purification Workflow

The initial steps of binding and washing are similar for all biotin-based affinity purification methods. The divergence occurs at the elution stage.

G General Affinity Purification Workflow cluster_setup Setup cluster_capture Capture cluster_wash Wash cluster_elution Elution (Method Dependent) cluster_analysis Analysis Resin Streptavidin-conjugated Resin (e.g., magnetic beads, agarose) Incubate Incubate Lysate with Streptavidin Resin Lysate Prepare Cell Lysate containing Biotinylated Target Protein Lysate->Incubate Bind Target Protein Binds to Resin Incubate->Bind Wash Wash Resin to Remove Non-specific Binders Bind->Wash Elution Elute Bound Protein Wash->Elution Analysis Analyze Purified Protein (SDS-PAGE, Western, Mass Spec) Elution->Analysis

Caption: General workflow for biotin-based affinity purification.

Elution Mechanisms: Desthiobiotin vs. Standard Biotin

The critical difference lies in the elution step, which is gentle for desthiobiotin and harsh for standard biotin.

G Comparison of Elution Mechanisms cluster_desthiobiotin Desthiobiotin Pathway cluster_biotin Standard Biotin Pathway start Washed Resin with Bound Target Protein Elute_DTB Add Elution Buffer with excess free Biotin start->Elute_DTB Gentle Elution Elute_B Add Harsh Elution Buffer (e.g., 6M Guanidine HCl or Boiling SDS) start->Elute_B Harsh Elution Compete Free Biotin displaces Desthiobiotin-tagged Protein Elute_DTB->Compete Collect_DTB Collect Eluate containing Native, Functional Protein Compete->Collect_DTB Denature High-affinity bond is broken, Protein is denatured Elute_B->Denature Collect_B Collect Eluate containing Denatured Protein Denature->Collect_B

Caption: Divergent elution pathways for desthiobiotin and standard biotin.

Detailed Experimental Protocol: Desthiobiotin Pull-Down

This protocol outlines the general steps for purifying a protein of interest using a desthiobiotin tag and streptavidin-coated magnetic beads.

Materials:

  • Streptavidin Magnetic Beads

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.5

  • Elution Buffer: Binding/Wash Buffer containing 25 mM D-biotin

  • Cell lysate containing desthiobiotin-labeled protein

  • Magnetic stand

Protocol:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in the vial.

    • Aliquot the desired amount of bead slurry into a microcentrifuge tube.

    • Place the tube on a magnetic stand to capture the beads and carefully discard the supernatant.

    • Add Binding/Wash Buffer, vortex briefly, and repeat the magnetic capture and supernatant removal. Perform a total of three washes.

  • Protein Binding:

    • After the final wash, resuspend the beads in your cell lysate containing the desthiobiotinylated target protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the protein to bind to the beads.

  • Washing:

    • Place the tube on the magnetic stand and discard the supernatant (lysate).

    • Wash the beads three to five times with 1 mL of cold Binding/Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads completely and then magnetically capture them before removing the supernatant.

  • Elution:

    • After the final wash, add the Elution Buffer (containing excess free biotin) to the beads.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. The high-affinity free biotin will displace the lower-affinity desthiobiotin-tagged protein from the streptavidin beads.

    • Place the tube on the magnetic stand. The beads will be captured, and the supernatant will contain your purified, native protein.

    • Carefully collect the supernatant (eluate) and transfer it to a clean tube for downstream analysis.

Conclusion and Recommendations

For researchers and drug development professionals who require purified proteins in their native, active state, desthiobiotin offers a clear advantage over the traditional biotin-streptavidin system. The ability to elute the target protein under gentle, physiological conditions preserves its structure and function, which is critical for subsequent assays, structural studies, and therapeutic applications.

Choose Desthiobiotin when:

  • The biological activity of the purified protein is essential.

  • You need to isolate and study intact protein complexes.

  • Harsh elution conditions could damage or inactivate your protein of interest.

Consider Standard Biotin only when:

  • The primary goal is capture, and the protein does not need to be recovered (e.g., for on-bead assays).

  • Downstream analysis involves denaturation anyway (e.g., SDS-PAGE and Western blotting of the beads directly, or on-bead digestion for mass spectrometry).

By understanding the distinct properties and workflows of these biotin analogs, researchers can select the optimal strategy to achieve their purification goals, ensuring the recovery of high-quality, functional proteins for their critical research and development needs.

References

Proximity Labeling Techniques for Mapping Protein-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular biology, understanding the intricate web of protein-protein interactions (PPIs) is paramount to deciphering cellular processes in both health and disease. Proximity labeling (PL) has emerged as a powerful in vivo technique to capture a snapshot of these interactions within their native cellular environment. This guide provides a comprehensive comparison of three leading proximity labeling methods: BioID, TurboID, and APEX2, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate tool for their experimental goals.

While the term "Biotin sulfone" might be encountered in the context of mass spectrometry analysis of biotinylated proteins, it is important to clarify that Biotin (B1667282) sulfone is not a tool for studying PPIs itself. Instead, it is an oxidation product of biotin that can sometimes be observed as a technical artifact in proximity labeling experiments, particularly those involving strong oxidizing agents. This guide will focus on the validated and widely adopted enzymatic methods that utilize biotin or its derivatives for proximity labeling.

Comparative Analysis of Proximity Labeling Methods

The choice of a proximity labeling method depends on several factors, including the desired temporal resolution, the specific cellular compartment being studied, and the tolerance of the biological system to the labeling conditions. The following table summarizes the key quantitative parameters of BioID, TurboID, and APEX2 to facilitate a direct comparison.

FeatureBioIDTurboIDAPEX2
Enzyme BirA* (mutant E. coli biotin ligase)Engineered highly active biotin ligaseEngineered ascorbate (B8700270) peroxidase
Labeling Time 16-24 hours~10 minutes~1 minute
Labeling Radius ~10 nm~10 nm~20 nm
Substrate BiotinBiotinBiotin-phenol and H₂O₂
Labeled Residues LysineLysineTyrosine and other electron-rich residues
Temporal Resolution LowHighVery High
Toxicity Low (requires excess biotin)Low (potential for high background)Moderate (H₂O₂ can be toxic)
Suitability for in vivo studies YesYesLimited by H₂O₂ toxicity

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of proximity labeling experiments. Below are generalized protocols for each of the key techniques.

BioID Experimental Protocol

BioID is a robust method for identifying proximal and interacting proteins over a longer timeframe, making it suitable for capturing stable and long-lived interactions.[1][2]

  • Construct Generation: Fuse the coding sequence of the protein of interest (bait) in-frame with the BirA* enzyme in a suitable expression vector.

  • Cell Line Generation: Establish a stable cell line expressing the BioID-bait fusion protein. A control cell line expressing BirA* alone is essential to distinguish specific interactors from background biotinylation.[1]

  • Biotin Labeling: Culture the cells and induce expression of the fusion protein. Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours to allow for promiscuous biotinylation of proximal proteins.[3]

  • Cell Lysis: Harvest the cells and lyse them under denaturing conditions to solubilize all proteins and disrupt non-covalent interactions.

  • Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the captured proteins from the beads.

  • Mass Spectrometry Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

TurboID Experimental Protocol

TurboID offers a significant advantage in temporal resolution, allowing for the capture of more transient and dynamic interactions.[4]

  • Construct Generation: Clone the bait protein in-frame with the TurboID enzyme in an expression vector.

  • Cell Transfection/Transduction: Transiently transfect or transduce the cells with the TurboID-bait construct. Stable cell lines can also be generated.

  • Biotin Labeling: Add biotin to the cell culture medium (typically 50 µM) and incubate for a short period, usually around 10 minutes.

  • Quenching and Cell Lysis: Stop the labeling reaction by placing the cells on ice and washing with ice-cold PBS. Lyse the cells under denaturing conditions.

  • Affinity Purification: Capture biotinylated proteins using streptavidin beads.

  • Washing and Elution: Perform rigorous washes to minimize background and then elute the bound proteins.

  • Mass Spectrometry Analysis: Analyze the purified proteins by LC-MS/MS.

APEX2 Experimental Protocol

APEX2 provides the highest temporal resolution, enabling the study of very rapid cellular processes. However, the use of hydrogen peroxide requires careful optimization to minimize cellular toxicity.

  • Construct Generation: Fuse the bait protein to the APEX2 enzyme.

  • Cell Line Generation: Create a stable cell line expressing the APEX2-bait fusion protein.

  • Biotin-Phenol Loading: Incubate the cells with biotin-phenol (typically 500 µM) for 30-60 minutes to allow for cellular uptake.

  • Labeling Reaction: Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to the cells (typically 1 mM) for a very short duration, usually 1 minute.

  • Quenching: Immediately quench the reaction by adding an antioxidant solution (e.g., sodium ascorbate, Trolox).

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells.

  • Streptavidin Pulldown: Enrich for biotinylated proteins using streptavidin affinity purification.

  • Washing and Elution: Wash the beads extensively and elute the captured proteins.

  • Mass Spectrometry Analysis: Identify the proteins by LC-MS/MS.

Visualizing Protein Interaction Networks and Experimental Workflows

Diagrams are essential for visualizing the complex relationships in signaling pathways and the steps involved in experimental procedures.

ProximityLabeling_Workflow cluster_Cellular_Process In Vivo Labeling cluster_Biochemical_Process Sample Preparation cluster_Analysis Data Analysis Bait Bait-PL Fusion Protein Expression Labeling Addition of Substrate Bait->Labeling Biotinylation Proximity-Dependent Biotinylation Labeling->Biotinylation Lysis Cell Lysis Biotinylation->Lysis Purification Streptavidin Affinity Purification Lysis->Purification Elution Elution Purification->Elution MS LC-MS/MS Elution->MS DataAnalysis Data Analysis & Bioinformatics MS->DataAnalysis Network Protein Interaction Network DataAnalysis->Network

Caption: General workflow for proximity labeling experiments.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses. Proximity labeling has been instrumental in mapping the dynamic interactions of key proteins within this pathway.

NFkB_Signaling_Interactions cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus p65_p50_IkBa p65/p50/IκBα Complex IKK IKK Complex p65_p50_IkBa->IKK Signal Ub Ubiquitination p65_p50_IkBa->Ub IκBα degradation p65_p50_nucleus p65/p50 p65_p50_IkBa->p65_p50_nucleus Translocation IKK->p65_p50_IkBa Phosphorylation Proteasome Proteasome Ub->Proteasome DNA DNA p65_p50_nucleus->DNA Transcription Gene Transcription DNA->Transcription

Caption: Simplified NF-κB signaling pathway interactions.

References

Experimental Validation of epi-Biotin Sulfone: A Comparative Guide to Synthesis and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of epi-Biotin sulfone, a biotin (B1667282) analog, and compares its potential functional applications with established biotin-based technologies. While direct experimental validation of epi-Biotin sulfone's function is not yet extensively documented in peer-reviewed literature, this guide offers a comparative framework based on the known principles of biotin-streptavidin interactions and the applications of similar biotin derivatives in life sciences research.

Introduction to Biotin and its Analogs in Research

Biotin, a water-soluble B vitamin, forms one of the strongest known non-covalent interactions in nature with the proteins avidin (B1170675) and streptavidin. This robust interaction has been widely exploited in a multitude of biological assays, including immunoassays, affinity purification, and proximity labeling.[1][2] However, the very strength of the biotin-streptavidin bond can be a drawback in applications where release of the biotinylated molecule is desired.[2] This has spurred the development of biotin analogs with modified binding affinities. The synthesis of molecules like epi-Biotin sulfone is driven by the need for biotin derivatives with weaker affinity for streptavidin, which could be beneficial for applications such as the reversible purification of proteins.[1]

Synthesis of 2-epi-Biotin Sulfone

The synthesis of 2-epi-biotin sulfone has been accomplished from the commercially available starting material, L-cysteine.[3] The process involves a multi-step chemical synthesis that establishes the three contiguous stereogenic centers of the biotin molecule.

Key Synthesis Steps:

A pivotal part of the synthesis is an innovative tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction. This is followed by a highly diastereoselective late-stage Haller–Bauer reaction to introduce the carbon side chain. The oxidation of a sulfide (B99878) intermediate to a sulfone is a critical step that facilitates the Haller–Bauer reaction under mild conditions.

Experimental Protocol: Synthesis of N,N′-dibenzyl 2-epi-biotin sulfone 22

The synthesis of N,N′-dibenzyl 2-epi-biotin sulfone 22 is achieved through a sequence involving a proline-catalyzed aldol (B89426) reaction, the aforementioned tandem reaction, and the Haller–Bauer reaction.

Detailed synthetic steps and characterization data can be found in the primary literature.

Functional Applications: A Comparative Overview

While specific functional data for epi-Biotin sulfone is emerging, we can compare its theoretical advantages with established biotin-based proximity labeling techniques. Proximity-dependent biotinylation (PDB) methods are powerful tools for mapping protein-protein interactions and the composition of subcellular structures in living cells. These methods typically use a promiscuous biotin ligase fused to a protein of interest to biotinylate nearby proteins.

Comparison of Proximity Labeling Methods
FeatureBioIDTurboID & MiniTurboAPEX2epi-Biotin Sulfone (Projected)
Enzyme Mutated E. coli biotin ligase (BirA*)Engineered biotin ligasesEngineered ascorbate (B8700270) peroxidaseNot applicable (used as a chemical probe)
Labeling Time ~18-24 hours~10 minutes~1 minuteDependent on conjugation strategy
Substrate BiotinBiotinBiotin-phenol and H₂O₂Pre-synthesized probe
Labeling Radius ~10 nm~10 nm~20 nmDependent on linker length
Toxicity Generally lowCan be cytotoxic with constitutive expressionH₂O₂ can be toxicDependent on concentration and delivery
Key Advantage First-generation, well-establishedFaster labeling kineticsBroader labeling of electron-rich amino acidsPotentially reversible binding for easier elution

This table provides a general comparison. Optimal conditions and performance can vary depending on the specific experimental setup.

Proximity Labeling Workflow

The general workflow for a proximity labeling experiment involves expressing the fusion protein, adding the labeling substrate, lysing the cells, purifying the biotinylated proteins, and identifying them by mass spectrometry.

G cluster_cell In Living Cells cluster_lab In Vitro Bait Bait Protein-Enzyme Fusion Substrate Add Biotin/ Biotin-Phenol Labeling Proximity Labeling Substrate->Labeling Activation Lysis Cell Lysis Labeling->Lysis Purification Streptavidin Affinity Purification Lysis->Purification MS Mass Spectrometry Purification->MS

General workflow for proximity-dependent biotinylation experiments.

Detailed Experimental Protocols

General Protein Biotinylation Protocol

This protocol describes a general method for biotinylating a purified protein using an NHS-ester of biotin.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS)

  • NHS-ester biotin derivative (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Dialysis or desalting column

Procedure:

  • Prepare a 10 mM stock solution of the NHS-ester biotin in an appropriate solvent (e.g., DMSO or water).

  • Add a 20-fold molar excess of the biotin reagent to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.

  • Determine the efficiency of biotinylation using a method such as the HABA assay.

Affinity Purification of Biotinylated Proteins

This protocol outlines the general steps for capturing biotinylated proteins using streptavidin-conjugated beads.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-conjugated agarose (B213101) or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., sample buffer for SDS-PAGE, or a buffer containing high concentrations of free biotin for native elution)

Procedure:

  • Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation or using a magnetic stand.

  • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer or by incubating with an elution buffer containing a competitor such as free biotin.

  • Analyze the eluted proteins by Western blotting or mass spectrometry.

Synthesis Pathway of 2-epi-Biotin Sulfone

The synthesis of 2-epi-biotin sulfone from L-cysteine involves several key transformations to build the bicyclic core and introduce the valeric acid side chain.

G A L-Cysteine B α-Amino Aldehyde A->B 4 steps C Aldol Adduct B->C Proline-catalyzed Aldol Reaction D Enone C->D Elimination E cis-[5-5]-Fused Ring System D->E Tandem S,N-carbonyl migration/ aza-Michael/spirocyclization F Sulfone E->F Oxidation G N,N'-dibenzyl 2-epi-biotin sulfone F->G Haller-Bauer Reaction

Key stages in the synthesis of 2-epi-biotin sulfone.

Conclusion

The development of novel biotin analogs like epi-Biotin sulfone holds promise for advancing techniques that rely on the biotin-streptavidin interaction. While further research is needed to fully characterize the functional properties of epi-Biotin sulfone, its synthesis represents a significant step towards creating a new generation of tools for protein research. The ability to fine-tune the binding affinity of biotin could lead to more efficient and versatile methods for protein purification and the study of protein-protein interactions. Researchers are encouraged to consider these emerging tools alongside established methods to best suit their experimental needs.

References

Unveiling the Specificity of Anti-Biotin Antibodies: A Comparative Guide on Cross-Reactivity with Biotin Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing anti-biotin antibodies, a critical understanding of their binding specificity is paramount to ensure assay accuracy and data reliability. This guide provides a comparative overview of the cross-reactivity of anti-biotin antibodies with biotin (B1667282) sulfone, a key metabolite of biotin. While direct quantitative comparisons in peer-reviewed literature are scarce, this document outlines the structural basis for potential cross-reactivity and provides a detailed experimental protocol for its assessment.

Biotin, also known as vitamin B7, is a crucial coenzyme in various metabolic pathways. Its oxidized metabolite, biotin sulfone, can be present in biological samples and may interfere with immunoassays employing anti-biotin antibodies. The structural similarity between biotin and this compound, particularly the intact imidazolidinone ring, raises the possibility of cross-reactivity with anti-biotin antibodies. This can lead to inaccurate quantification in assays where both molecules may be present.

Understanding the Potential for Cross-Reactivity

Anti-biotin antibodies are developed to recognize and bind to the biotin molecule. Monoclonal antibodies, in particular, are designed to target specific epitopes on the biotin structure. The degree of cross-reactivity with this compound will largely depend on which part of the biotin molecule the antibody primarily recognizes. If the antibody's binding site predominantly interacts with the ureido ring and the valeric acid side chain, which are common to both biotin and this compound, a higher degree of cross-reactivity can be expected. Conversely, antibodies that recognize the sulfur atom within the thiophene (B33073) ring of biotin are likely to exhibit lower cross-reactivity with this compound, where the sulfur is oxidized.

Performance Comparison: Biotin vs. This compound Binding

However, the potential for cross-reactivity with biotin metabolites like this compound in anti-biotin antibody-based assays remains a significant consideration. Researchers are therefore encouraged to perform in-house validation to characterize the specificity of their particular anti-biotin antibody.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

To determine the cross-reactivity of an anti-biotin antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable and widely used method. This protocol provides a framework for such an investigation.

Principle of the Assay

This assay is based on the competition between free biotin or this compound in a sample and a biotin-conjugate immobilized on a microplate for a limited number of anti-biotin antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of free biotin or this compound in the sample.

Materials and Reagents
  • High-binding 96-well microplates

  • Anti-biotin antibody (the antibody to be tested)

  • Biotin-conjugate (e.g., Biotin-BSA) for coating

  • Biotin standard

  • This compound

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Enzyme substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Microplate reader

Experimental Workflow

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat plate with Biotin-conjugate p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 c2 Add standards/samples and Anti-Biotin Ab to wells p4->c2 c1 Prepare standards (Biotin & this compound) c1->c2 c3 Incubate c2->c3 c4 Wash plate c3->c4 d1 Add secondary HRP-conjugated antibody c4->d1 d2 Incubate d1->d2 d3 Wash plate d2->d3 d4 Add TMB substrate d3->d4 d5 Incubate in dark d4->d5 d6 Add stop solution d5->d6 a1 Read absorbance at 450 nm d6->a1 a2 Generate standard curves a1->a2 a3 Calculate IC50 values a2->a3 a4 Determine % Cross-reactivity a3->a4

Figure 1. Experimental workflow for the competitive ELISA to assess anti-biotin antibody cross-reactivity.

Step-by-Step Procedure
  • Plate Coating:

    • Dilute the biotin-conjugate in coating buffer to a predetermined optimal concentration.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of biotin and this compound standards in assay buffer.

    • Add 50 µL of each standard dilution or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-biotin antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Reaction Stoppage and Measurement:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Generate separate standard curves for biotin and this compound by plotting the absorbance against the logarithm of the concentration.

  • Determine the concentration of biotin and this compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity of the antibody for this compound using the following formula:

    % Cross-reactivity = (IC50 of Biotin / IC50 of this compound) x 100

Logical Relationship of Competitive Immunoassay

G cluster_high_analyte High Biotin / this compound Concentration cluster_low_analyte Low Biotin / this compound Concentration h_analyte Analyte (Biotin/Biotin Sulfone) h_complex Analyte-Ab Complex (in solution) h_analyte->h_complex Binds h_ab Anti-Biotin Ab h_ab->h_complex Binds h_result Low Signal h_plate Immobilized Biotin h_plate->h_result Less Ab binds l_analyte Analyte (Biotin/Biotin Sulfone) l_complex Analyte-Ab Complex (in solution) l_analyte->l_complex Binds l_ab Anti-Biotin Ab l_ab->l_complex Binds l_plate Immobilized Biotin l_ab->l_plate More Ab binds l_result High Signal l_plate->l_result

Figure 2. Principle of the competitive immunoassay for determining biotin/biotin sulfone concentration.

Conclusion

The specificity of anti-biotin antibodies is a critical parameter for the accuracy of various immunoassays. While direct comparative data on the cross-reactivity with this compound is not extensively documented, the structural similarities between the two molecules warrant careful consideration and validation. The provided competitive ELISA protocol offers a robust method for researchers to empirically determine the cross-reactivity of their specific anti-biotin antibody. By performing such validation, researchers can ensure the reliability of their experimental results and avoid potential misinterpretations arising from unforeseen cross-reactivity with biotin metabolites. This is particularly crucial in studies involving complex biological matrices where biotin metabolites may be present.

Safety Operating Guide

Proper Disposal of Biotin Sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, ensuring the safe handling and disposal of chemical reagents like biotin (B1667282) sulfone is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to protect laboratory personnel and the environment from potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of biotin sulfone.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesTo shield eyes from potential splashes or contact with the solid form of the reagent.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent direct skin contact with the chemical.
Body Protection Laboratory coatTo provide a protective barrier against accidental spills and contamination of personal clothing.

It is strongly recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling fine particles. In the event of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention if irritation develops or persists.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed by treating it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste containers. The following protocol outlines the approved procedure for its disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal.

  • Solid Waste:

    • Place unused or expired this compound powder in its original container or a new, clearly labeled, and securely sealed container designated for solid chemical waste.

    • Any materials contaminated with this compound, such as weighing paper, pipette tips, and centrifuge tubes, should be collected in a dedicated, sealed plastic bag or container. This container must be clearly labeled as "Solid waste contaminated with this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).

    • The container should be designated for either halogenated or non-halogenated organic waste, depending on the solvent used to dissolve the this compound.

    • The waste container must be clearly labeled with "Liquid waste containing this compound" and a complete list of all solvent components and their approximate concentrations.

Step 2: Waste Storage

The proper storage of chemical waste is crucial for preventing accidents and ensuring the safety of laboratory personnel until the waste can be collected for final disposal.

  • Store all waste containers in a designated, secondary containment bin to mitigate the impact of potential spills.

  • The waste storage area should be a well-ventilated location, away from incompatible chemicals.

  • Ensure that all waste containers are kept securely sealed to prevent leakage or the evaporation of volatile solvents.

Step 3: Waste Disposal

The final disposal of chemical waste must be conducted in accordance with institutional, local, and national regulations.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures for the disposal of chemical waste.

  • Arrange for the collection of the segregated and properly labeled this compound waste by a licensed hazardous waste disposal contractor.

  • Never attempt to incinerate or treat the chemical waste independently unless you are specifically trained and equipped to do so in a compliant manner.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste (Solid or Liquid) B Segregate Waste A->B C Label Container Clearly B->C D Store in Secondary Containment C->D E Well-Ventilated Area D->E F Consult EHS Guidelines E->F G Arrange for Professional Disposal F->G H Properly Disposed G->H

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Biotin Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for handling Biotin sulfone, including operational and disposal plans, to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Molecular Formula: C₁₀H₁₆N₂O₅S

  • Primary Hazards: Irritant[1]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Hazard StatementGHS ClassificationPictogram
H315Skin Irritation, Category 2Warning
H319Eye Irritation, Category 2AWarning
H335Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation)Warning

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety.[2]

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or contact with the powder form of the reagent.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for aerosol generation.To avoid inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is recommended:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials (Spatula, Weigh Paper, etc.) don_ppe Don Appropriate PPE weigh Weigh this compound don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area use->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.

    • Gather all necessary materials, including a spatula, weigh paper or boat, and appropriate solvent.

    • Put on all required personal protective equipment (PPE) as outlined in the table above.

  • Handling:

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • If applicable, dissolve the solid in a suitable solvent. Add the solid to the solvent slowly to avoid splashing.

    • Proceed with the experimental use of the this compound solution.

  • Post-Handling:

    • Thoroughly decontaminate the work surface with an appropriate cleaning agent.

    • Segregate all waste generated during the process for proper disposal.

    • Carefully remove and dispose of contaminated PPE, such as gloves, in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

cluster_waste_segregation Waste Segregation cluster_waste_containment Containment cluster_waste_storage Storage & Disposal solid_waste Solid Waste (Unused powder, contaminated consumables) solid_container Sealable, Labeled Container for Solid Waste solid_waste->solid_container liquid_waste Liquid Waste (Solutions containing this compound) liquid_container Leak-Proof, Labeled Container for Liquid Waste liquid_waste->liquid_container storage Store in Secondary Containment in a Designated Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Company storage->disposal

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place unused or expired this compound powder, as well as contaminated items like weigh boats, pipette tips, and gloves, into a designated, clearly labeled, and sealed container for solid chemical waste.

    • Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and chemically resistant container. The choice of container (e.g., for halogenated or non-halogenated waste) will depend on the solvent used.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include information on the solvent components for liquid waste.

    • Indicate the date the waste was first added to the container.

  • Storage and Disposal:

    • Store waste containers in a designated and secure area, preferably within secondary containment to prevent spills.

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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